Barium
Description
Structure
2D Structure
Properties
IUPAC Name |
barium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJWYNOEDNPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba | |
| Record name | BARIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023894 | |
| Record name | Barium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Barium appears as a silver to white metallic solid. Contact may cause burns to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Dry Powder; Other Solid; Pellets or Large Crystals, Elemental barium: a silver to white metallic solid; [CAMEO], YELLOWISH-TO-WHITE LUSTROUS SOLID IN VARIOUS FORMS., A silver to white metallic, odorless solid | |
| Record name | BARIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Barium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/300 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BARIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1052 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BARIUM, SOLUBLE COMPOUNDS (EXCEPT BARIUM SULFATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/530 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
2984 °F at 760 mmHg (NTP, 1992), 1897 °C, 1640 °C, 2984 °F | |
| Record name | BARIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Barium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BARIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1052 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BARIUM, SOLUBLE COMPOUNDS (EXCEPT BARIUM SULFATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/530 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Reacts with water; slightly soluble in ethanol, Solubility in water: reaction | |
| Record name | Barium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BARIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1052 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
3.51 at 68 °F (NTP, 1992) - Denser than water; will sink, 3.62 g/cu cm, 3.6 g/cm³, 3.51 at 68 °F | |
| Record name | BARIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Barium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BARIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1052 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BARIUM, SOLUBLE COMPOUNDS (EXCEPT BARIUM SULFATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/530 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10 mmHg at 1920 °F (NTP, 1992), 1 Pa, 638 °C; 10 Pa, 765 °C; 100 Pa, 912 °C; 1 kPa, 1115 °C; 10 kPa, 1413 °C; 100 kPa, 1897 °C, 10 mmHg at 1920 °F | |
| Record name | BARIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Barium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BARIUM, SOLUBLE COMPOUNDS (EXCEPT BARIUM SULFATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/530 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
Impurities: Calcium, magnesium, and alkali metal compounds | |
| Record name | Barium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silvery-white, slightly lustrous, body-centered cubic structure | |
CAS No. |
7440-39-3 | |
| Record name | BARIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Barium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Barium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24GP945V5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Barium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BARIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1052 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BARIUM, SOLUBLE COMPOUNDS (EXCEPT BARIUM SULFATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/530 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
1337 °F (NTP, 1992), 727 °C, 725 °C, 1337 °F | |
| Record name | BARIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2548 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Barium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BARIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1052 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BARIUM, SOLUBLE COMPOUNDS (EXCEPT BARIUM SULFATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/530 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Historical Trajectories and Foundational Scientific Contributions to Barium Chemistry
Early Investigations of Barium-Containing Minerals and Compounds
Long before this compound was identified as an element, its naturally occurring compounds captured the attention of natural philosophers and alchemists. These early studies of minerals, notable for their high density and peculiar luminescent qualities, laid the groundwork for the eventual discovery of a new "earth."
In the early 17th century, Vincenzo Casciarolo, a shoemaker and amateur alchemist from Bologna, Italy, discovered heavy, pebble-like stones on Mount Paderno. britannica.comlabxchange.org These stones, which became known as "Bologna Stones," exhibited a remarkable property: after being heated in a furnace (calcined), they would glow in the dark for an extended period. britannica.comwikipedia.orgchemicool.com This phenomenon, now understood as phosphorescence, attracted significant interest from alchemists and early scientists who were intrigued by its persistent glow after exposure to light. britannica.comwikipedia.org The material was identified as the mineral barite, a form of this compound sulfate (B86663) (BaSO₄). britannica.comwikipedia.org The phosphorescence observed by Casciarolo in 1602 was due to the heating of baryte with organic materials, which produced impure this compound sulfide (B99878) (BaS). wikipedia.orgchemicool.com
For over a century and a half after the discovery of Bologna Stones, the unique earth within them remained unidentified. In 1772, the Swedish chemist Carl Wilhelm Scheele began investigating the mineral baryte and determined that it contained a new, distinct element. wikipedia.org Scheele successfully isolated a white powder, this compound oxide (BaO), which he called terra ponderosa (heavy earth) due to the high density of the original mineral. chemicool.com He was able to distinguish baryta (BaO) from lime (calcium oxide, CaO). shef.ac.uk Around the same time, Johan Gottlieb Gahn also isolated this compound oxide in similar studies. wikipedia.org These investigations conclusively proved that baryte was not a compound of a known element but contained a new, heavier earth metal. chemicool.com
In 1784, English physician and naturalist William Withering conducted a thorough analysis of a heavy mineral from a lead mine in Cumberland, England. gemrockauctions.comhekint.org Through his "Experiments and Observations on the Terra Ponderosa," Withering demonstrated that this mineral was chemically distinct from baryte (this compound sulfate). hekint.orghistoryofscience.com He identified it as a carbonate of the new "heavy earth" and initially named it Terra ponderosa aerata. gemrockauctions.com In 1790, German geologist Abraham Gottlob Werner proposed the name "witherite" in honor of Withering's foundational work on the mineral, which is composed of this compound carbonate (BaCO₃). gemrockauctions.comhekint.orgencyclopedia.com
Isolation of Elemental this compound
The identification of baryta and witherite confirmed the existence of a new element, but the metal itself remained elusive due to its high reactivity. It would take the advent of a powerful new technique—electrolysis—to finally isolate elemental this compound.
The isolation of elemental this compound was achieved in 1808 by the English chemist Sir Humphry Davy. wikipedia.orgwikipedia.orgshef.ac.uk Following his success in isolating sodium and potassium, Davy applied the technique of electrolysis to molten this compound salts. epfl.chethw.org By passing an electric current through molten baryta (this compound oxide), he was able to decompose the compound and obtain the pure metal for the first time. shef.ac.uksciencehistory.org This discovery was part of a landmark year for Davy, during which he also isolated calcium, strontium, and magnesium, all through similar electrolytic methods, thus establishing the existence of the alkaline earth metals as a distinct group. epfl.ch
Davy's initial electrolytic process was groundbreaking, but refining the technique was necessary for producing purer samples of the highly reactive metal. One of the key challenges was preventing the newly isolated this compound from immediately reacting with air or the electrolyte. Davy's early experiments involved electrolyzing molten compounds and alloying them with mercury at the cathode. sciencehistory.org This formed a this compound amalgam. The mercury could then be distilled off by heating, leaving behind a more purified sample of this compound metal. sciencemadness.org This amalgam method represented a significant advancement in the purification of highly reactive metals prepared by electrolysis.
Historical Context of this compound's Role in Nuclear Science
The role of this compound in the annals of nuclear science is intrinsically linked to the monumental discovery of nuclear fission. In December 1938, German chemists Otto Hahn and Fritz Strassmann, while working at the Kaiser Wilhelm Institute for Chemistry in Berlin, conducted experiments that involved bombarding uranium with slow neutrons. wikipedia.orgwikipedia.org They were attempting to create transuranic elements, those heavier than uranium. mpic.de Instead, their meticulous radiochemical analysis revealed the unexpected presence of a much lighter element: this compound. wikipedia.orgatomicarchive.comaip.org
The finding was perplexing, as no known nuclear process at the time could account for the production of an element with an atomic mass roughly 40% less than uranium. wikipedia.org Hahn was so surprised by the result that he initially hesitated to publish it, describing the nucleus as having "burst." wikipedia.orgmpic.de In a letter dated December 19, 1938, Hahn communicated his findings to his long-time collaborator, Lise Meitner, a physicist who had recently fled Nazi Germany for Sweden. wikipedia.orgaps.organs.org
It was Meitner, along with her nephew, physicist Otto Robert Frisch, who provided the theoretical explanation for Hahn and Strassmann's baffling discovery during the Christmas holiday of 1938. wikipedia.orgaps.orglibretexts.org While discussing Hahn's letter, they conceptualized that the uranium nucleus, upon absorbing a neutron, could become unstable and split into two smaller nuclei, a process they likened to the division of a biological cell. wikipedia.orglibretexts.org Frisch coined the term "fission" to describe this new nuclear reaction. wikipedia.orgaps.org Meitner and Frisch calculated that this process would release an immense amount of energy, approximately 200 megaelectronvolts (MeV) per atom, which corresponded to the mass difference between the original uranium atom and the resulting fission products, in accordance with Einstein's E=mc² equation. wikipedia.orglibretexts.orgcharlotte.edu
Hahn and Strassmann published their chemical findings on January 6, 1939, while Meitner and Frisch published their physical explanation in the journal Nature on February 11, 1939. mpic.deans.orgnuclearmuseum.org The detection of this compound (atomic number 56) was the definitive chemical evidence that led to the recognition of nuclear fission. britannica.comsciencehistory.org This discovery, where this compound was the key clue, fundamentally altered the course of physics and ushered in the atomic age, paving the way for the development of both nuclear power and nuclear weapons. wikipedia.org For his part in the discovery, Otto Hahn was awarded the 1944 Nobel Prize in Chemistry. wikipedia.org
Table 1: Key Events and Contributors in the Discovery of Nuclear Fission
| Date | Contributor(s) | Key Contribution | Citation(s) |
| Dec 1938 | Otto Hahn & Fritz Strassmann | Bombarded uranium with neutrons and chemically identified the product as an isotope of this compound, an unexpectedly light element. | wikipedia.orgwikipedia.orgmpic.deatomicarchive.com |
| Dec 1938 | Lise Meitner & Otto Frisch | Received Hahn's results and developed the first theoretical explanation for the phenomenon, proposing the uranium nucleus had split. | wikipedia.orgaps.organs.orglibretexts.org |
| Jan 1939 | Otto Hahn & Fritz Strassmann | Published their experimental findings in Naturwissenschaften, reporting the presence of this compound. | mpic.deaip.org |
| Feb 1939 | Lise Meitner & Otto Frisch | Published their theoretical interpretation in Nature, coining the term "fission" and explaining the massive energy release. | wikipedia.orgaps.organs.orgnuclearmuseum.org |
Evolution of Ferroelectric this compound Titanate Research
The investigation into this compound titanate (BaTiO₃) began in earnest during World War II, a period that accelerated materials science research. ceramics.org Its discovery occurred nearly simultaneously in the United States, Russia, and Japan between 1941 and 1944. ceramics.orgaip.org In the U.S., the research was spurred by wartime necessity, specifically the search for a reliable substitute for mica, which was used in capacitors and faced supply threats from German U-boats. ceramics.org
Initial studies involved doping titanium dioxide (TiO₂) with this compound oxide (BaO), which resulted in ceramic materials with exceptionally high dielectric permittivities. ceramics.org Measurements revealed a dielectric constant exceeding 1000, a value ten times greater than any ceramic known at that time. ceramics.org This discovery of an extremely high relative permittivity was a significant milestone. aip.org
The scientific community soon raced to understand the nature of this dielectric anomaly. In 1945 and 1946, researchers in both the USA and Russia demonstrated that the high dielectric constant was linked to the phenomenon of ferroelectricity. ceramics.org This was a crucial breakthrough, as it was the first time ferroelectricity was shown to exist in a ceramic oxide with the relatively simple perovskite crystal structure. ceramics.orgresearchgate.netdoaj.org this compound titanate was, in fact, the first-discovered inorganic compound with a perovskite structure to demonstrate a ferroelectric effect. youtube.com
Further research delved into the material's crystal structure and phase transitions. Helen D. Megaw in the United Kingdom proposed the high-temperature ferroelectric phase structure in 1945, which was confirmed shortly after. ceramics.orgjacsdirectory.com It was established that this compound titanate undergoes a series of structural phase transitions as temperature changes: from a cubic paraelectric phase to a tetragonal ferroelectric phase at about 120-130°C (the Curie temperature), then to an orthorhombic phase at approximately 5°C, and finally to a rhombohedral phase at around -90°C. ceramics.orgajer.orgnih.gov
The discovery of the piezoelectric properties of this compound titanate was another pivotal development. jacsdirectory.comwikipedia.org In 1946, an engineer at the Erie Resistor Company noted that the "hum" from early BaTiO₃ capacitors was due to an induced piezoelectric effect. ceramics.org The ability to induce a stable, remanent polarization in polycrystalline ceramics through a poling process was a major advance that enabled their use in piezoelectric applications like transducers, sensors, and actuators. aip.orgajer.org The first single crystals of this compound titanate were produced around 1947, allowing for more fundamental studies of its properties. ceramics.orgaip.org These foundational discoveries established this compound titanate as a cornerstone material in the electronics industry, particularly for the manufacturing of multilayer ceramic capacitors (MLCCs), transducers, and thermistors. ceramics.orgieee-uffc.orgpreciseceramic.com
Table 2: Timeline of Key Discoveries in this compound Titanate Research
| Year(s) | Discovery/Development | Significance | Citation(s) |
| 1941-1944 | Discovery of BaTiO₃ | Discovered independently in the US, Russia, and Japan as a material with a very high dielectric constant. | ceramics.orgaip.org |
| 1945-1946 | Identification of Ferroelectricity | The high dielectric properties were linked to ferroelectricity, a first for a perovskite ceramic. | ceramics.org |
| 1946-1947 | Identification of Piezoelectricity | The piezoelectric effect in BaTiO₃ was recognized, and the poling process for ceramics was developed. | ceramics.orgaip.org |
| 1947 | First Single Crystals | Growth of BaTiO₃ single crystals enabled deeper understanding of its fundamental properties. | ceramics.orgaip.org |
| 1949 | Phase Transition Studies | Detailed crystallographic investigations identified the series of structural phase transitions (tetragonal, orthorhombic, rhombohedral). | ceramics.org |
Barium Isotopes: Nuclear Systematics and Geochemical Tracing
Natural Abundance and Isotopic Composition of Barium Naturally occurring this compound is a mixture of seven primordial nuclides. These include six stable isotopes: this compound-132, this compound-134, this compound-135, this compound-136, this compound-137, and this compound-138, and one very long-lived radioactive isotope, this compound-130.wikipedia.orgwikipedia.orgthis compound-130 has been identified as unstable through geochemical analysis, decaying by double electron capture to xenon-130 with a half-life on the order of 10^21 years.wikipedia.orgwikipedia.orgThe most abundant naturally occurring isotope is this compound-138, making up approximately 71.7% of natural this compound.wikipedia.orgwebelements.comtracesciences.comThe other naturally occurring isotopes have decreasing abundances with decreasing mass number.wikipedia.org
The natural abundances of this compound isotopes are detailed in the following table:
| Isotope | Natural Abundance (atom %) |
| 130Ba | 0.106 (1) webelements.com or 0.11% wikipedia.org |
| 132Ba | 0.101 (1) webelements.com or 0.1% wikipedia.org |
| 134Ba | 2.417 (18) webelements.com or 2.42% wikipedia.org |
| 135Ba | 6.592 (12) webelements.com or 6.59% wikipedia.org |
| 136Ba | 7.854 (24) webelements.com or 7.85% wikipedia.org |
| 137Ba | 11.232 (24) webelements.com or 11.2% wikipedia.org |
| 138Ba | 71.698 (42) webelements.com or 71.7% wikipedia.org |
Variations in this compound isotope compositions can be expressed using delta notation relative to a standard reference material, such as SRM 3104a from the National Institute of Standards and Technology. researchgate.net
Applications of this compound Isotopes in Nuclear Physics Research this compound isotopes are valuable tools in various nuclear physics investigations.
Relativistic Coupled Cluster Theory Investigations
Relativistic coupled cluster theory is a sophisticated computational method used to study the electronic structure of atoms and molecules, particularly those containing heavy elements like this compound where relativistic effects are significant. aps.orgacs.org This theoretical framework is applied to this compound isotopes to understand various properties, including ionization potentials, excitation energies, and hyperfine structure constants. aps.orgacs.org
Studies utilizing relativistic coupled cluster calculations have investigated the electronic structure parameters in molecules containing this compound, such as BaF. acs.orgresearchgate.net These calculations are crucial for interpreting experimental results, particularly in searches for physics beyond the Standard Model. acs.orgresearchgate.net For example, accurate knowledge of electronic structure parameters is essential for interpreting measurements related to the electron electric dipole moment (eEDM) and scalar-pseudoscalar nuclear-electron interaction constants. researchgate.net
Relativistic coupled cluster methods have also been applied to calculate properties of atomic this compound and its monocations, including ionization potentials and excitation energies. aps.org These calculations have shown good agreement with experimental data for low excitation energies and ionization potentials, highlighting the importance of including relativistic effects for accurate predictions for heavy elements. aps.org Furthermore, these theoretical approaches can provide insights into the fine-structure splittings of this compound. aps.org
Theoretical investigations into isotope shifts in neutral this compound spectral lines have also employed the relativistic coupled-cluster approach. arxiv.org These studies contribute to revising values of nuclear charge radii using optical isotope shifts and muonic results for various this compound isotopes. arxiv.org
Stable this compound Isotope Fractionation and Biogeochemical Applications
Stable this compound isotopes have emerged as a powerful tool for tracing biogeochemical processes in the Earth system, particularly in marine and riverine environments. researchgate.netgeomar.degeomar.deresearchgate.netawi.deamazon.comspast.org The natural variations in the stable isotope composition of this compound (commonly expressed as δ¹³⁸Ba) are a result of mass-dependent fractionation during various physical, chemical, and biological transformations. researchgate.netgeomar.degeomar.deamazon.comacs.org
In the marine environment, this compound isotope variations are primarily driven by the cycling of barite (BaSO₄). amazon.comfrontiersin.org Barite precipitation preferentially incorporates lighter this compound isotopes from the surrounding water, leaving the residual dissolved this compound pool enriched in heavier isotopes. amazon.comfrontiersin.org Conversely, barite dissolution can release this compound with a lighter isotopic composition back into the water column. amazon.com This interplay between barite formation and dissolution, coupled with ocean circulation, leads to systematic variations in the this compound isotope composition of seawater and sediments. amazon.comfrontiersin.org
Riverine input is a significant source of this compound to the ocean, and the this compound isotope composition of river water can be altered during transport through estuaries due to processes like mixing with seawater and interactions with sediments. researchgate.netawi.de These variations in riverine and marine endmembers, combined with fractionation during biogeochemical cycling, allow stable this compound isotopes to be used as tracers for a variety of processes. researchgate.netawi.despast.org
Palaeoceanographic Reconstructions and Ocean Circulation Tracing
Stable this compound isotopes are increasingly used for palaeoceanographic reconstructions and tracing ocean circulation patterns. researchgate.netgeomar.degeomar.deresearchgate.netamazon.comspast.org The δ¹³⁸Ba signature preserved in marine archives, such as barite deposits in sediments, can be used to reconstruct the this compound isotope composition of past seawater. amazon.comfrontiersin.org Since seawater δ¹³⁸Ba is influenced by barite cycling and large-scale ocean circulation, these reconstructions provide insights into past changes in these processes. amazon.comfrontiersin.org
Riverine Runoff Proxies Using Coral Isotopic Signatures
Equilibrium Isotope Fractionation in this compound-Bearing Minerals and Aqueous Solutions
Understanding the equilibrium isotope fractionation between this compound-bearing minerals and aqueous solutions is fundamental for interpreting this compound isotope variations in natural systems. americanelements.comresearchgate.netresearchgate.netucl.ac.uk First-principles calculations, often based on density functional theory (DFT), are used to predict these fractionation factors. researchgate.netresearchgate.netucl.ac.uk
Studies have investigated the equilibrium this compound isotope fractionation between aqueous Ba²⁺ and various minerals, including aragonite, calcite, witherite (BaCO₃), and barite (BaSO₄). researchgate.netresearchgate.netucl.ac.uk These calculations provide theoretical estimates of the isotopic separation that occurs when this compound is exchanged between these phases. For example, calculations have predicted the equilibrium Ba isotope fractionation factor between aragonite and aqueous solution. researchgate.netucl.ac.uk
Research indicates that the magnitude of equilibrium this compound isotope fractionation is influenced by factors such as the average Ba-O bond length and coordination number in the mineral structure. ucl.ac.uk While equilibrium fractionation is important, kinetic effects can also play a significant role in this compound isotope fractionation during processes like coral growth, where the observed isotopic depletion of heavy this compound in corals relative to seawater suggests the influence of kinetic processes. researchgate.netucl.ac.uk
Equilibrium fractionation between barite and aqueous solutions is particularly relevant for understanding this compound isotope cycling in the ocean. researchgate.netucl.ac.uknsf.gov Calculations suggest limited equilibrium this compound isotope fractionation during inorganic barite precipitation. researchgate.netucl.ac.uk However, ion exchange processes between sedimentary barite and porewaters can also drive this compound isotope offsets, even near chemical equilibrium. nsf.gov
Methodological Advancements in Stable this compound Isotope Analysis
Accurate and precise determination of stable this compound isotope compositions in various sample matrices is crucial for their application as geochemical tracers. researchgate.netgeomar.degeomar.deresearchgate.netresearchgate.netspringerprofessional.de Multi-collector inductively-coupled plasma mass spectrometry (MC-ICP-MS) is a widely used technique for stable this compound isotope analysis, offering rapid sample throughput. researchgate.netgeomar.degeomar.deresearchgate.netresearchgate.netspringerprofessional.de
Despite the advantages of MC-ICP-MS, challenges exist, particularly related to matrix effects caused by variations in sample matrix load and instrumental mass bias. researchgate.netgeomar.degeomar.deresearchgate.netresearchgate.netspringerprofessional.de Significant efforts have been directed towards improving chemical purification procedures to isolate this compound from interfering elements in complex matrices like seawater, river water, carbonates, sulfates, and sediments. researchgate.netgeomar.degeomar.deresearchgate.netresearchgate.netspringerprofessional.de
Methodological advancements also include refining models for mass bias correction and investigating the impact of plasma conditions on analytical accuracy and precision. researchgate.netgeomar.degeomar.deresearchgate.netspringerprofessional.de Optimizing plasma conditions, quantified by parameters like the Normalised Argon Index (NAI), can help attenuate matrix effects and stabilize instrumental mass fractionation. researchgate.netgeomar.degeomar.deresearchgate.net Defining a matrix tolerance state for stable this compound isotope analysis with MC-ICP-MS is an important aspect of ensuring reliable data. researchgate.netgeomar.deresearchgate.net
Synthetic Methodologies and Advanced Barium Material Development
Synthesis of Barium Titanate (BaTiO3)
This compound titanate (BaTiO3) is a cornerstone of the electroceramics industry, valued for its exceptional dielectric, ferroelectric, and piezoelectric properties. The synthesis method plays a critical role in determining the final characteristics of the material, influencing everything from particle size and crystallinity to dielectric constant and Curie temperature.
Solution-based methods offer excellent control over stoichiometry, purity, and particle size, often at lower temperatures than traditional solid-state reactions.
Sol-Gel Method: This technique involves the creation of a "sol" (a colloidal solution of precursors) that undergoes a transition into a "gel" phase containing a network of the desired material. For BaTiO3, precursors such as this compound acetate (B1210297) (Ba(CH3COO)2) and titanium isopropoxide (Ti(OC3H7)4) are commonly used. researchgate.netbibliotekanauki.pl These are dissolved in solvents like 2-propanol and acetic acid to form a homogeneous solution. bibliotekanauki.pl The solution is then gelled, dried, and calcined at temperatures ranging from 600°C to 1000°C to crystallize the BaTiO3. bibliotekanauki.pl The pH of the solution is a critical parameter; for instance, a higher initial pH can lead to smaller crystallite sizes. researchgate.net This route provides significant advantages in preparing high-purity BaTiO3 nanopowders. researchgate.net The sol-gel auto-combustion method, a variation of this technique, has been used to successfully synthesize nanocrystalline BaTiO3 with a crystallite size of approximately 75 nm. aip.org
| Method | Precursors | Key Parameters | Resulting Product | Source(s) |
| Sol-Gel | This compound Acetate, Titanium Isopropoxide | Calcination at 600-1000°C | Tetragonal phase, dielectric constant increases with temperature. | bibliotekanauki.pl |
| Sol-Gel | Soluble this compound and titanium precursors | pH value of solvent | Tetragonal nanograin (avg. 54 nm) at pH=9. | researchgate.net |
| Sol-Gel Auto-Combustion | This compound Acetate, Titanium Butoxide, Citric Acid | Sintering at 700°C | Cubic structure, crystallite size of 75 nm. | aip.org |
Hydrothermal Method: This process involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically within a sealed vessel called an autoclave. For BaTiO3 synthesis, precursors like this compound hydroxide (B78521) (Ba(OH)2) and titanium dioxide (TiO2) are reacted in a high-pressure reactor for several hours at temperatures between 100°C and 180°C. osti.gov Phase-pure BaTiO3 powders can be formed under mild conditions (110-130°C) and low pressure (<1.8 MPa), yielding ultrafine powders with particle sizes around 15 nm. researchgate.net The reaction temperature significantly influences the purity and crystal structure of the final product, with higher temperatures (e.g., 180°C) leading to higher purity BaTiO3. osti.gov This technique can also be adapted to create specific morphologies, such as highly tetragonal BaTiO3 nanowires. researchgate.net
Sono-chemical Method: This technique utilizes the physical and chemical effects of high-intensity ultrasonic irradiation to drive chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, facilitating the reaction. mdpi.comresearchgate.net This method can produce BaTiO3 nanoparticles at significantly lower temperatures (e.g., 50°C) and in shorter times compared to conventional methods. mdpi.com For example, this compound zirconate titanate (BZT) nanoparticles with an average size of 51 nm have been synthesized by the ultrasonication of precursors like this compound chloride (BaCl2), zirconium oxychloride (ZrOCl2), and titanium tetrachloride (TiCl4) in a highly concentrated sodium hydroxide (NaOH) solution. researchgate.networldscientific.com The sonochemical method is noted for its ability to produce highly pure, nanosized spherical powders. researchgate.networldscientific.com
The solid-state reaction is the most conventional and simplest method for producing BaTiO3 on a large scale. aip.org It typically involves the high-temperature calcination of an intimately mixed powder of this compound carbonate (BaCO3) and titanium dioxide (TiO2). aip.orgmdpi.com
The reaction generally proceeds via direct interaction between BaCO3 and TiO2, rather than through the initial decomposition of BaCO3 into this compound oxide (BaO). mdpi.comescholarship.org Traditionally, temperatures above 1000°C are required, which can lead to large, agglomerated particles. rsc.org However, significant research has focused on lowering the synthesis temperature. Key factors influencing the reaction kinetics include the particle size of the precursors and mechanical activation. mdpi.comrsc.org
Using nano-sized raw materials (e.g., TiO2 with 5-10 nm particles) can successfully produce BaTiO3 particles with an average size of about 170 nm. aip.org Mechanical activation, such as high-energy ball milling of the precursors, increases the surface area and creates lattice defects, which accelerates the reaction and allows for the formation of pure, single-phase BaTiO3 at lower calcination temperatures. nih.gov Furthermore, conducting the reaction in a water vapor atmosphere has been shown to accelerate the formation rate of BaTiO3, allowing single-phase material to be obtained at temperatures as low as 700°C. rsc.org
| Pathway | Precursors | Key Parameters | Resulting Product/Finding | Source(s) |
| Conventional | BaCO3, TiO2 | Calcination > 1000°C | Standard method, but can result in large particles. | rsc.org |
| Mechanochemical | BaCO3, TiO2 | High-energy ball milling before calcination | Lowers calcination temperature; produces fine nanocrystals. | nih.gov |
| Water Vapor Atmosphere | BaCO3, TiO2 | Calcination in water vapor | Single-phase BaTiO3 obtained at 700°C for 4h. | rsc.org |
| Nano-Precursors | Nano-sized BaCO3 and TiO2 | Ball milling and calcination | Uniform BaTiO3 particles (avg. 170 nm) with high tetragonality. | aip.org |
Vapor-phase synthesis techniques, such as Metal-Organic Chemical Vapor Deposition (MOCVD), are primarily used to fabricate high-quality thin films of BaTiO3 for microelectronics applications. wikipedia.orgias.ac.in MOCVD involves introducing volatile metal-organic precursors into a reactor chamber where they decompose on a heated substrate to form a thin film.
For BaTiO3 films, precursors like this compound β-diketonate and titanium isopropoxide are used as the metal sources. wikipedia.orgias.ac.in The substrate is heated to temperatures in the range of 550–800°C. wikipedia.orgias.ac.in The deposition parameters, particularly substrate temperature and oxygen partial pressure (P-O2), have a strong influence on the microstructure and properties of the resulting film. For instance, films prepared at higher temperatures (e.g., 973 K or ~700°C) tend to show a columnar structure, while those at lower temperatures (e.g., 873 K or ~600°C) exhibit a granular structure. The grain size and, consequently, the dielectric constant of the film can be controlled by adjusting these parameters. Another physical vapor deposition (PVD) technique is sputtering, where atoms are ejected from a solid BaTiO3 target by energetic particle bombardment and then deposited onto a substrate to form a thin film.
Engineering of this compound-Based Nanomaterials
The miniaturization of electronic devices has driven significant research into nanostructured materials. Engineering this compound-based materials at the nanoscale allows for the enhancement of their intrinsic properties and the creation of novel functionalities.
Various chemical and physical methods have been refined to produce high-quality BaTiO3 nanocrystals with controlled shapes (nanoparticles, nanorods, nanocubes) and phases (cubic, tetragonal).
Many of the aforementioned techniques are primary routes for nanoparticle synthesis.
The sol-gel process can yield pure tetragonal phase nanograins with an average diameter of about 54 nm. researchgate.net
The hydrothermal method is capable of producing ultrafine powders with particle sizes around 15 nm. researchgate.net
The sonochemical method is particularly effective for creating monosized spherical BaTiO3 nanoparticles with an average diameter of ~99.5 nm. researchgate.net
The Pechini method , a variation of the sol-gel process, can be used to synthesize BaTiO3 nanoparticles with grain sizes between 40-90 nm.
Even the solid-state reaction method, when using nano-sized raw materials and ball milling, can produce nanoparticles with an average size of about 170 nm and high tetragonality. aip.org
The electrochemical method , using a titanium-niobium alloy as an electrode in an alkaline solution, has been used to successfully synthesize doped BaTiO3 nanoparticles with grain sizes as small as 5-20 nm.
The ability to synthesize nanoparticles with specific sizes is crucial, as properties like the dielectric constant can be size-dependent.
Heterostructured nanoparticles, which are composed of different materials, are designed to combine distinct physical properties or to create new functionalities at the interface between materials.
Doped Nanoparticles: Introducing foreign ions (dopants) into the BaTiO3 crystal lattice is a common strategy to modify its properties. For example, doping with elements like iron (Fe), nickel (Ni), or niobium (Nb) can significantly alter the dielectric and ferroelectric characteristics. researchgate.net A chemical route using polyvinyl alcohol (PVA) has been employed to synthesize Ni- and Fe-doped BaTiO3 nanoparticles with diameters in the range of 24–40 nm, which showed an order of magnitude enhancement in dielectric permittivity compared to undoped BaTiO3. researchgate.net
Core-Shell Nanoparticles: These structures consist of a nanoparticle core coated with a shell of a different material. This design allows for the combination of properties from both materials. A prominent example is the synthesis of BaTiO3/iron oxide core-shell nanoparticles, which couple the ferroelectric properties of the BaTiO3 core with the ferromagnetic properties of the maghemite shell. worldscientific.com Such magnetoelectric nanocomposites are of interest for applications in data storage and drug delivery. worldscientific.commdpi.com Other heterostructures, like BaTiO3 core with a gold shell, have also been developed. aip.org The synthesis often involves dispersing the core nanoparticles (e.g., BaTiO3) in a solution containing the precursor for the shell material (e.g., FeCl3·6H2O), followed by processes like sonication and centrifugation to induce coating. worldscientific.com
Complex Oxide Nanoparticles: This involves creating a single, homogeneous nanoparticle from multiple metal oxides. This compound Zirconate Titanate (Ba(Zr,Ti)O3 or BZT) is a well-studied example where zirconium ions are substituted into the BaTiO3 lattice. researchgate.netresearchgate.net BZT nanoparticles (20-25 nm in diameter) can be synthesized at low temperatures using alkoxide and hydroxide precursors. researchgate.net These materials are investigated for their high tunability and dielectric properties, making them suitable for applications like capacitors.
| Heterostructure Type | Example System | Synthesis Method | Key Feature/Finding | Source(s) |
| Doped Nanoparticle | Ni- and Fe-doped BaTiO3 | Chemical route with PVA | Enhanced dielectric permittivity; particle size 24-40 nm. | researchgate.net |
| Doped Nanoparticle | Nb-doped BaTiO3 | Electrochemical | Synthesized nanoparticles with grain size of 5-20 nm. | |
| Core-Shell | BaTiO3 (core) / Iron Oxide (shell) | Physiochemical (sonication/centrifugation) | Combines ferroelectric and ferromagnetic properties. | worldscientific.com |
| Core-Shell | BaTiO3 (core) / Gold (shell) | APTES functionalization | Creates a new combination of ceramic-metal nanocomposites. | aip.org |
| Complex Oxide | This compound Zirconate Titanate (BZT) | Sonochemical | Nanosized spherical particles (~51 nm) of cubic perovskite BZT. | researchgate.net |
| Complex Oxide | This compound Zirconate Titanate (BZT) | Solution-based (alkoxide precursors) | Well-crystallized perovskite nanoparticles (20-25 nm). | researchgate.net |
Chemical Modification and Microstructure Control for Enhanced Properties
The enhancement of material properties through chemical modification and microstructure control is a important area of materials science. In the context of this compound compounds, these strategies are employed to tailor materials for specific applications, ranging from electronic components to high-performance composites.
Chemical modification of this compound-containing materials often involves surface treatments to improve compatibility with other substances or to introduce new functionalities. For instance, the surface of this compound sulfate (B86663) (BaSO₄) particles can be modified to improve their dispersion in polymer matrices. scirp.org One approach involves grafting organic molecules onto the BaSO₄ surface. Studies have shown that phosphoric acid and carboxylic acid derivatives are effective anchoring groups for this purpose. scirp.org This surface functionalization helps to prevent the formation of particle aggregates and enhances the interface between the filler and a hydrophobic polymer matrix. scirp.org Another method involves coating this compound sulfate with multi-walled carbon nanotubes (MWCNTs) through electrostatic interaction, which improves the interfacial adhesion and mechanical properties of polystyrene composites. researchgate.netbohrium.com
Microstructure control, on the other hand, focuses on manipulating the size, shape, and arrangement of grains within a material. In this compound titanate (BaTiO₃) ceramics, for example, the dielectric properties are highly dependent on the grain size. romjist.ro By using mechanochemical synthesis, it is possible to produce BaTiO₃ nanopowders that, when sintered, result in ceramics with a controlled average grain size. romjist.ro Research has demonstrated that BaTiO₃ ceramics with an average grain size of 2 μm can exhibit a high dielectric constant of 5,800 at room temperature. romjist.ro The control of grain growth can be achieved by adjusting sintering conditions (time and temperature) or by using additives that inhibit grain boundary migration. romjist.ro Similarly, in steels, the addition of this compound can lead to intercrystalline strengthening and prevent the movement of grain boundaries and dislocations, thereby improving the material's strength and toughness. researchgate.net
The following table summarizes different approaches to the chemical modification of this compound sulfate:
| Modification Agent | Method | Purpose | Reference |
| Ethanesulfonic acid, Butyric acid, Trimethoxy(propyl) silane, Phosphoric acid 2-hydroxyethyl methacrylate | Chemical treatment and grafting | To determine the best anchoring group for surface modification. | scirp.org |
| Multi-walled carbon nanotubes (MWCNTs) | Electrostatic interaction coating | To improve interfacial adhesion in polymer composites. | researchgate.netbohrium.com |
| Citric acid | Molecular adsorption | To enhance aqueous dispersibility of BaTiO₃ nanoparticles. | nih.gov |
Synthesis of this compound Ferrite (B1171679)
This compound ferrite, including its hexagonal form, this compound hexaferrite (BaFe₁₂O₁₉), is a significant magnetic material. Various synthetic methods have been developed to produce this compound ferrite with desired properties, often in the form of fine or nano-sized particles.
Common synthesis routes for this compound ferrite include:
Co-precipitation: This method involves the simultaneous precipitation of this compound and iron salts from a solution. worldscientific.com For example, fine particles of this compound hexaferrite can be synthesized by co-precipitation from nitrate (B79036) or acetate-nitrate systems. worldscientific.com The properties of the final material are influenced by factors such as the calcination temperature and the molar ratio of iron to this compound. worldscientific.com
Sol-Gel Auto Combustion: In this technique, a solution (sol) of metal precursors is formed, which then undergoes a gelation and combustion process. researchgate.net this compound hexaferrite nanoparticles can be prepared using this compound nitrate and ferric nitrate as cation sources and citric acid as a fuel. researchgate.net The annealing temperature plays a crucial role in the evolution of the nanocrystalline structure. researchgate.net
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. It is considered advantageous as it can directly produce nanoparticles without the need for high-temperature calcination. rsc.org Surfactants like hexadecyltrimethylammonium bromide (CTAB) can be used to control particle shape and size during hydrothermal synthesis. rsc.org
Solution Combustion Method: This is an economical and low-temperature method for synthesizing nanoparticles. For instance, BaFe₂O₄ nanoparticles have been synthesized using urea (B33335) as a fuel, followed by calcination. uomphysics.net
The table below outlines various methods for synthesizing this compound ferrite:
| Synthesis Method | Precursors | Key Features | Reference |
| Co-precipitation | This compound and iron nitrates; this compound acetate + iron nitrate | Formation of this compound hexaferrite at a relatively low temperature in the acetate-nitrate system. | worldscientific.com |
| Sol-Gel Auto Combustion | This compound nitrate, Ferric nitrate, Citric acid | Nanoparticle formation; properties are dependent on annealing temperature. | researchgate.net |
| Hydrothermal Synthesis | This compound nitrate, Iron(III) nitrate nonahydrate | Direct synthesis of nanoparticles, often without high-temperature calcination. | rsc.org |
| Solution Combustion | Not specified, with urea as fuel | Economical, low-temperature synthesis of nanoparticles. | uomphysics.net |
This compound Oxide Formation Pathways
This compound oxide (BaO), also known as baria, is a white, hygroscopic compound with several industrial applications. wikipedia.orgvedantu.com It can be prepared through several chemical pathways, primarily involving the thermal decomposition of this compound salts or the direct oxidation of this compound metal.
The most common industrial method for producing this compound oxide is the heating of this compound carbonate (BaCO₃). wikipedia.orgvedantu.com This process typically requires temperatures ranging from 1000 to 1450 °C. wikipedia.org The reaction proceeds with the release of carbon dioxide:
BaCO₃(s) → BaO(s) + CO₂(g)
Another significant formation pathway is the thermal decomposition of this compound nitrate (Ba(NO₃)₂). vedantu.compw.live This method also yields this compound oxide upon heating.
Direct oxidation of this compound metal (Ba) in the presence of oxygen (O₂) is a more direct but often less common method for preparing this compound oxide due to the reactivity of the metal. The reaction is exothermic and results in the formation of this compound oxide:
2Ba(s) + O₂(g) → 2BaO(s) vedantu.compw.live
This compound oxide can also be formed from the decomposition of other this compound salts. vedantu.com Furthermore, it plays a role in the Brin process, a historical method for producing oxygen, where this compound oxide is peroxidized to this compound peroxide (BaO₂) and then decomposed back to this compound oxide, releasing oxygen. wikipedia.org
The following table summarizes the primary pathways for the formation of this compound oxide:
| Starting Material | Process | Chemical Equation | Reference |
| This compound Carbonate (BaCO₃) | Thermal Decomposition | BaCO₃ → BaO + CO₂ | wikipedia.orgvedantu.com |
| This compound Nitrate (Ba(NO₃)₂) | Thermal Decomposition | Not provided | vedantu.compw.live |
| This compound (Ba) Metal | Direct Oxidation | 2Ba + O₂ → 2BaO | vedantu.compw.live |
Theoretical and Computational Investigations of Barium Systems
Quantum Mechanical and Molecular Modeling of Barium Interactions
Quantum mechanical and molecular modeling techniques are indispensable tools for exploring the interactions of this compound atoms. These computational methods allow for the prediction and analysis of molecular structures, properties, and the forces that govern their interactions, providing insights that are often difficult to obtain through experimental means alone. mdpi.comresearchgate.net Molecular simulations, in particular, enable the observation of atomic-level interactions, such as how inhibitor molecules interact with scaling ions, which is crucial in fields like materials science. mdpi.com
Recent research has focused on generating potential energy curves (PECs), which are one-dimensional representations of potential energy surfaces, for complexes formed between this compound (Ba) and rare gas (RG) atoms like Helium (He), Neon (Ne), Argon (Ar), Krypton (Kr), and Xenon (Xe). nih.govacs.orgnih.gov These calculations are vital for understanding the van der Waals bonds that characterize the interactions between alkaline-earth metals and rare gas atoms. acs.org The insights gained are significant for both fundamental research and practical applications, such as the detection of single this compound atoms in solid xenon for the nEXO (Next-Generation Enriched Xenon Observatory) project. nih.govacs.org
The Tang and Toennies (TT) potential model is widely recognized as a highly suitable model for describing the weak van der Waals interactions found in this compound-Rare Gas (Ba-RG) complexes. nih.govacs.org This model combines a Born-Mayer repulsive term, characterized by constants A and b, with an asymptotically correct dispersion series (C₆, C₈, C₁₀) to accurately represent the potential energy over a range of internuclear distances. acs.org
The TT potential model is expressed as: V(R) = A exp(−bR) − ∑ₙ f₂ₙ(bR) (C₂ₙ / R²ⁿ)
where:
V(R) is the interaction potential at an internuclear distance R .
A and b are parameters for the Born-Mayer repulsive part. acs.org
C₂ₙ are the dispersion coefficients. acs.org
f₂ₙ(bR) is the damping function that corrects the dispersion interaction at short ranges. acs.org
Studies have successfully used the TT model in conjunction with combining rules to determine the potential parameters for mixed Ba-RG systems based on the known parameters of the individual homonuclear systems (Ba-Ba and RG-RG). nih.govacs.org The parameters derived from this model have been used to calculate key spectroscopic constants. nih.govnih.gov
To validate the results from potential models and to provide a high-accuracy benchmark, sophisticated ab initio quantum chemistry calculations are employed. nih.gov The Coupled-Cluster with Single, Double, and perturbative Triple excitations, or CCSD(T), method is considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results for systems with single-reference electronic structures. acs.orgnih.gov
For Ba-RG complexes, high-level CCSD(T) calculations have been conducted to generate the ground state potential energy curves. nih.govacs.orgnih.gov These calculations often require extensive basis sets, such as the aug-cc-pV5Z and aug-cc-pV6Z sets for lighter rare gases and effective core potentials (ECPs) for heavier atoms like Ba and Xe, to ensure accuracy. nih.gov The results from these CCSD(T) calculations serve as a reference to assess the performance of more computationally efficient methods like the TT potential model. nih.govnih.gov
The interactions in Ba-RG complexes are classic examples of van der Waals forces. nih.gov These are weak, non-covalent interactions arising from temporary fluctuations in electron density. The theoretical models characterize these interactions through specific parameters. The TT model, for instance, uses the Born-Mayer constants (A and b) to describe the short-range Pauli repulsion and dispersion coefficients (C₆, C₈, C₁₀) to describe the long-range attraction. acs.orgnih.gov
By analyzing the potential energy curves obtained from both the TT model and CCSD(T) calculations, researchers can extract crucial spectroscopic constants that characterize the van der Waals bond. nih.govacs.org These constants include the equilibrium bond distance (Rₑ), the well depth of the potential (Dₑ), and vibrational constants (ωₑ). nih.govnih.gov Studies have shown that the spectroscopic constants derived from the TT model are in good agreement with those obtained from the more computationally intensive CCSD(T) calculations, validating the model's accuracy for these systems. nih.govacs.orgnih.gov
Interactive Table 1: Spectroscopic Constants for Ba-RG Complexes This table compares the equilibrium distances (Rₑ) and potential well depths (Dₑ) for this compound-Rare Gas complexes, calculated using the Tang and Toennies (TT) potential model and the ab initio CCSD(T) method.
Complex Method Rₑ (Å) Dₑ (meV) Ba-He TT 6.01 0.38 Ba-He CCSD(T) 5.92 0.45 Ba-Ne TT 5.73 0.99 Ba-Ne CCSD(T) 5.62 1.12 Ba-Ar TT 5.88 3.62 Ba-Ar CCSD(T) 5.78 3.81 Ba-Kr TT 5.97 4.91 Ba-Kr CCSD(T) 5.85 5.23 Ba-Xe TT 6.12 7.01 Ba-Xe CCSD(T) 5.98 7.55
The theoretical description of collisions between an excited this compound atom and a ground-state helium atom is crucial for understanding processes like excitation transfer. aps.orgcapes.gov.br These theoretical treatments involve calculating the potential energy curves that govern the interaction and then using these potentials to perform quantum-mechanical scattering calculations. aps.org This allows for the determination of state-to-state cross sections, which can be compared with experimental data. aps.org
The foundation for treating molecular collisions and structures is the Born-Oppenheimer approximation. wikipedia.orgpurechemistry.org This approximation allows the motion of the electrons and the nuclei to be treated separately, based on the vast difference in their masses. libretexts.orglibretexts.org By fixing the positions of the nuclei, one can solve the electronic Schrödinger equation to obtain the electronic energy for that specific nuclear configuration. gatech.edu Repeating this process for a range of nuclear positions generates a potential energy curve (for diatomics) or surface that governs the motion of the nuclei. libretexts.orggatech.edu
In the context of Ba-He collisions, Born-Oppenheimer potential curves have been calculated for interactions between ground-state helium and this compound atoms in various excited states. capes.gov.br These calculations often employ a combination of semiempirical model potentials and pseudopotentials to accurately represent the interactions involving the valence electrons of this compound. capes.gov.br The resulting adiabatic potential curves are the essential input for subsequent quantum-mechanical close-coupling calculations that describe the dynamics of the collision. aps.org
Table of Compound and Species Names
| Name | Formula/Symbol |
| This compound | Ba |
| Helium | He |
| Neon | Ne |
| Argon | Ar |
| Krypton | Kr |
| Xenon | Xe |
| This compound-Helium Complex | Ba-He |
| This compound-Neon Complex | Ba-Ne |
| This compound-Argon Complex | Ba-Ar |
| This compound-Krypton Complex | Ba-Kr |
| This compound-Xenon Complex | Ba-Xe |
| This compound Monofluoride | BaF |
| This compound Sulfate (B86663) | BaSO₄ |
Theoretical Treatment of this compound-Helium Collisions
Inclusion of Spin-Orbit Coupling Effects
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. cuni.cz In atoms with high atomic numbers, like this compound, the electrons can reach relativistic speeds, making SOC an important factor that influences the electronic structure. researchgate.net The inclusion of SOC in theoretical calculations is crucial for accurately predicting various physical properties. cuni.cz
The SOC term in the Hamiltonian connects the spin and orbital momentum of an electron, which can lift the degeneracy of electronic states. cuni.czresearchgate.net This splitting of energy levels is fundamental to understanding phenomena such as the fine structure of atomic spectra and the anomalous Hall effect in solids. cuni.cz In computational studies, SOC effects are often incorporated into DFT calculations through methods like the GGA+SO approximation, which uses fully relativistic pseudopotentials. researchgate.net
A notable example of the importance of SOC is in the study of Ba-rare gas (RG) optical collisions. Quantum non-adiabatic calculations that include SOC are necessary to accurately describe the absorption coefficient and the polarization of collisionally redistributed fluorescence light. researchgate.net These calculations have shown that the mixing between singlet and triplet states, induced by SOC, is significant, particularly in the red-wing part of the spectral lines. researchgate.net Theoretical potential energy curves for Ba-RG pairs that account for SOC provide results that align well with experimental observations. researchgate.net The combined effect of SOC and exchange interaction can also give rise to spin torque in ferromagnetic layers, a phenomenon critical for spintronic devices. aps.org
Electronic Structure and Magnetic Property Calculations for this compound Ferrites
This compound ferrite (B1171679) (BaFe₁₂O₁₉) is a hard magnetic material with significant technological applications due to its high coercivity, chemical stability, and high saturation magnetization. uctm.eduwikipedia.org Theoretical and computational methods are indispensable for understanding and predicting the complex magnetic properties of this compound ferrites and for designing new materials with tailored functionalities. youtube.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure and properties of materials like this compound ferrite. youtube.comcdmf.org.br DFT maps the complex many-body problem of interacting electrons onto a simpler system of non-interacting electrons moving in an effective potential. youtube.com This approach allows for the calculation of ground-state properties such as crystal structure, electronic band structure, and magnetic ordering. youtube.comresearchgate.net
In the context of this compound ferrites, DFT has been successfully used to:
Investigate the site occupancy of substituent ions. For instance, in aluminum-substituted this compound hexaferrite (BaAlₓFe₁₂₋ₓO₁₉), DFT studies have shown that Al³⁺ ions preferentially occupy the 2a and 12k crystallographic sites. researchgate.net
Determine the effect of doping on magnetic properties. Calculations have confirmed the experimental observation that increasing aluminum concentration leads to a monotonic decrease in saturation magnetization. researchgate.net
Analyze the influence of dopants on phase stability and electronic properties in related ferrite systems like bismuth ferrite (BiFeO₃). rsc.org
The choice of the exchange-correlation functional within DFT is critical for obtaining accurate results, especially for materials with strongly correlated electrons like ferrites. cdmf.org.br
Generalized Gradient Approximation (GGA) + U Methodologies
Standard DFT approximations, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), can sometimes fail to accurately describe materials with strongly correlated electrons, like the 3d electrons in the Fe ions of this compound ferrite. aps.orgscribd.com This often leads to an underestimation of the electronic band gap, incorrectly predicting a metallic or semi-metallic state for materials that are known insulators.
To overcome this limitation, the DFT+U method is employed. This approach adds an on-site Coulomb repulsion term (the Hubbard U parameter) to the DFT Hamiltonian for the localized d or f electrons. rsc.orgscribd.com The GGA+U method, in particular, has been instrumental in improving the description of this compound ferrites. aps.orgscribd.com It correctly captures the insulating nature of the material and provides a more accurate picture of the electronic and magnetic properties. aps.org The value of the Hubbard U parameter can be determined by fitting to experimental results or from first-principles calculations. rsc.org This methodology is crucial for accurately calculating properties like exchange integrals and the Curie temperature. aps.org
Determination of Exchange Integrals
The magnetic ordering in this compound ferrite arises from the superexchange interaction between Fe³⁺ ions, which is mediated by the intervening O²⁻ ions. youtube.comaps.org The strength of these interactions is quantified by exchange integrals (Jᵢⱼ). A detailed knowledge of these integrals is essential for understanding the material's magnetic structure and predicting its Curie temperature. aps.org
The determination of exchange integrals is achieved computationally by calculating the total energies of various different spin configurations of the Fe ions within the crystal lattice using DFT, typically with the GGA+U method. aps.orgscribd.com The energy difference between these configurations is then mapped onto a classical Heisenberg model, from which the individual exchange integrals can be extracted. aps.org
Studies on M-type this compound hexaferrite have shown that the exchange interaction is short-ranged, with the superexchange mechanism decreasing rapidly as the distance between iron ions increases. aps.org The magnitudes of the calculated exchange integrals are dependent on the value of the Hubbard U parameter, generally decreasing as U increases, which points to the dominance of the antiferromagnetic superexchange mechanism. aps.org
Table 1: Calculated Intersublattice Exchange Integrals in this compound Hexaferrite as a Function of the Hubbard U Parameter Note: The table below is a representative example based on findings that exchange integrals vary with the U parameter. Exact values depend on the specific spin configurations and computational details.
| Exchange Interaction | J (meV) at U=3 eV | J (meV) at U=5 eV | J (meV) at U=7 eV |
| Fe(k) - Fe(f₁v) | -15.2 | -10.8 | -8.1 |
| Fe(a) - Fe(k) | -8.5 | -6.0 | -4.5 |
| Fe(b) - Fe(k) | -5.1 | -3.6 | -2.7 |
| Fe(b) - Fe(f₁v) | 1.8 | 1.3 | 1.0 |
Data is illustrative, based on trends described in literature. aps.org Negative values indicate antiferromagnetic coupling.
Theoretical Prediction of Curie Temperature
The Curie temperature (T_C) is the critical temperature above which a ferromagnetic or ferrimagnetic material loses its spontaneous magnetization and becomes paramagnetic. nih.gov For practical applications, a high T_C is desirable. nih.gov Theoretical prediction of T_C is a stringent test for the accuracy of computational models. aps.org
Based on the exchange integrals (Jᵢⱼ) determined from DFT+U calculations, the Curie temperature can be estimated using statistical mechanics models. Two common approaches are:
Molecular Field Approximation (MFA): A simpler mean-field theory that often overestimates the Curie temperature but can be useful for predicting trends. aps.org
Random Phase Approximation (RPA): A more sophisticated approach that includes transverse spin fluctuations and generally provides a more accurate value for T_C. aps.org
Table 2: Experimental Curie Temperatures for Substituted this compound Ferrites
| Compound | Substitution (x) | Curie Temperature (°C) |
| BaFe₁₂O₁₉ | 0.0 | 453 |
| Ba(Co,Zr)ₓFe₁₂₋₂ₓO₁₉ | 0.2 | 425 |
| Ba(Co,Zr)ₓFe₁₂₋₂ₓO₁₉ | 0.6 | 370 |
| Ba(Co,Zr)ₓFe₁₂₋₂ₓO₁₉ | 1.0 | 330 |
| Ba(Ni,Zr)ₓFe₁₂₋₂ₓO₁₉ | 1.0 | 315 |
Data sourced from experimental studies. uctm.edu
Computational Studies of this compound Perovskite Compounds
Computational studies, primarily leveraging density functional theory (DFT), have become indispensable in exploring the properties of this compound-based perovskite compounds. These theoretical investigations provide deep insights into the electronic and structural characteristics of these materials, guiding experimental efforts toward designing novel materials with tailored functionalities for applications in photovoltaics and other optoelectronic devices.
The electronic band structure, which describes the ranges of energy that an electron within the solid is allowed to have, is a fundamental property determining the electronic and optical behavior of a material. Computational analyses of this compound perovskites have revealed a diverse range of electronic characteristics.
For instance, first-principle DFT calculations have been used to determine the electronic properties of various ternary and quaternary this compound chalcogenide perovskites. ccme.ca Studies on compounds like BaTiS₃, BaTiSSe₂, and BaTiS₂Se have shown that they possess indirect band gaps. ccme.ca The nature and size of the band gap are critical for applications such as solar cells. The band structure profiles for some this compound-based oxide perovskites, such as BaSiO₃ and BaCO₃, have indicated metallic properties where the valence and conduction bands overlap. canada.ca
In contrast, other this compound compounds like BaTiO₃ have been shown to be insulators. battelle.org The introduction of vacancies, such as this compound or oxygen vacancies, can significantly alter the band structure. For example, introducing this compound vacancies in BaTiO₃ has been found to widen the band gap, while oxygen vacancies can create donor levels just below the conduction band. battelle.org These computational findings demonstrate the tunability of the electronic properties of this compound perovskites through structural and compositional modifications.
Band gap engineering, the process of controlling the band gap of a material, is a key strategy for optimizing perovskites for specific applications, particularly in tandem solar cells where specific band gaps are required to efficiently absorb different portions of the solar spectrum. unit.no Computational studies have been instrumental in mapping out the compositional landscapes that allow for precise tuning of the band gap in this compound-containing perovskites.
One effective method is compositional engineering through partial substitution of elements at the A, B, or X sites of the ABO₃ perovskite structure. For example, in mixed halide perovskites like CsₓFA₁₋ₓPb(BrᵧI₁₋ᵧ)₃, varying the ratio of cesium (Cs) and formamidinium (FA) at the A-site, and bromide (Br) and iodide (I) at the X-site, allows for the tuning of the band gap to tandem-relevant values such as 1.68 eV and 1.75 eV. unit.noresearchgate.net Theoretical models help in creating design criteria and band gap maps to identify the optimal compositions for high efficiency and stability. unit.noresearchgate.net
Similarly, in oxide perovskites derived from this compound titanate (BaTiO₃), substituting titanium (Ti) with molybdenum (Mo) or tungsten (W) has been computationally shown to decrease the band gap. copernicus.org The band gap can be shifted to the edge of or into the visible range, which is advantageous for photovoltaic applications. copernicus.org These studies highlight that variations in cation arrangement at the B-site can affect the band gap by as much as 0.8 eV. copernicus.org First-principles calculations are also used to investigate the effect of substituting different halides, demonstrating that the band gap of materials like CsPbBr₃ can be tuned by replacing bromine with iodine. nih.gov
Table 1: Band Gap Engineering in this compound-Related Perovskites
| Perovskite System | Compositional Variation | Resulting Band Gap (eV) | Reference |
| CsₓFA₁₋ₓPb(BrᵧI₁₋ᵧ)₃ | Variation of Cs/FA and Br/I ratios | 1.68 and 1.75 | researchgate.net, unit.no |
| BaTiO₃-based oxides | Substitution of Ti with Mo and W | Shifted to visible range | copernicus.org |
| Ternary/Quaternary Chalcogenides | BaTiS₃, BaTiSSe₂, BaTiS₂Se | 1.61, 0.54, 1.39 | ccme.ca |
| CsPbBr₃₋ᵧIᵧ | Substitution of Br with I | Tunable, e.g., 1.72 (y=3) | nih.gov |
The density of states (DOS) describes the number of available electronic states at each energy level. DOS investigations provide crucial information about the contributions of different atomic orbitals to the valence and conduction bands, which is essential for understanding the electronic structure and bonding characteristics of materials.
In computational studies of this compound perovskites, the total and partial DOS are analyzed to determine the proportional contributions of each atom. For metallic this compound perovskites like BaSiO₃ and BaCO₃, DOS analysis reveals the specific contributions of p- and d-subshells of the constituent atoms. canada.ca For semiconductor perovskites, the DOS shows a clear band gap between the valence and conduction bands. ccme.ca
Photoelectron yield spectroscopy (PYS) combined with optical reflectance spectroscopy can experimentally probe the occupied electronic states and provide a quantitative visualization of the band structure and DOS. battelle.org Such studies on BaTiO₃ have shown how the density of O 2p orbitals in the valence band is affected by ion vacancies. battelle.org Theoretical simulations of DOS are often compared with experimental techniques like ultraviolet photoemission spectroscopy (UPS) and inverse photoemission spectroscopy (IPES) to validate the computational models. vliz.be These combined experimental and theoretical studies on perovskites like CsPbBr₃ show that the bottom of the conduction band is primarily dominated by Pb 6p states, with smaller contributions from Br 4p states. vliz.be
Predictive Modeling of this compound Speciation in Environmental Media
Predictive modeling is a powerful tool for understanding the fate, transport, and chemical forms (speciation) of this compound in various environmental compartments like water and soil. These models integrate thermodynamic data and environmental parameters to forecast how this compound will be distributed and what chemical species will be present.
The mobility and speciation of this compound in the environment are controlled by factors such as pH, oxidation-reduction potential, and the presence of other ions, particularly sulfate and carbonate, which form poorly soluble salts with this compound. cdc.gov In soil, this compound mobility is generally low due to adsorption to clay minerals, organic matter, and metal oxides. canada.ca However, its mobility can increase under acidic and anaerobic conditions. canada.ca
Geochemical models are used to simulate the this compound cycle in oceanic environments. researchgate.net These models consider processes like the precipitation of barite (BaSO₄) and its relationship with the oxidation of organic carbon. researchgate.net Recently, machine learning has emerged as a novel approach for predictive modeling. For instance, Gaussian process regression models have been developed to predict the dissolved this compound concentration in seawater using standard oceanographic data like temperature, salinity, and nutrient concentrations with high accuracy. copernicus.org These models can simulate global this compound distributions and help in calculating the saturation state of seawater with respect to barite. copernicus.org
In the context of soil and water contamination, models like WHAM/Model VI are used to calculate the speciation of elements in waters. unit.no For assessing the environmental risks of materials containing this compound, such as incineration bottom ash (IBA) used in construction, leaching models are employed. acs.org The USEtox model, for example, can be modified to assess the environmental toxicity and leaching dynamics of heavy metals like this compound under different climate change scenarios, considering factors like temperature and liquid-to-solid ratios. acs.org These predictive tools are crucial for environmental risk assessment and management of this compound-containing materials and wastes. battelle.orgcopernicus.org
Environmental Geochemistry and Biogeochemical Cycling of Barium
Barium Distribution and Dynamics in Aquatic Ecosystems
This compound's behavior in aquatic environments is complex, influenced by factors such as water chemistry, the presence of other ions, and biological activity.
Concentrations and Speciation in Freshwater and Seawater Systems
In aqueous environments, this compound typically exists in its divalent form, Ba²⁺. canada.ca The concentration and speciation of this compound in freshwater and seawater are largely controlled by the presence of anions, particularly sulfate (B86663) (SO₄²⁻) and carbonate (CO₃²⁻). canada.caepa.govmst.dk
In freshwater, this compound concentrations can vary widely, ranging from 2 to 340 µg/L, with an average of 43 µg/L in examined surface waters in the USA. epa.gov Most water sources contain sufficient sulfate to precipitate this compound sulfate (barite), which has low solubility, thus generally keeping dissolved this compound concentrations at low levels. canada.camst.dk Under acidic conditions, however, the solubility of this compound compounds increases. canada.camst.dkeuropa.eu
In seawater, the concentration of dissolved this compound is typically in the range of 4 to about 20 µg/L, significantly lower than in many freshwaters. louisiana.gov This is primarily controlled by the high concentration of sulfate in seawater, which leads to the precipitation of barite. mst.dklouisiana.govresearchgate.net The solubility of barite in seawater is low, with a molal solubility product of approximately 1.05 x 10⁻¹⁰ at 25°C. louisiana.gov The saturation concentration of this compound in equilibrium with barite in seawater is approximately 37 µg/L. louisiana.gov While most ocean waters are undersaturated with respect to barite, the concentration of dissolved this compound is often in equilibrium with barite in surface and deep waters globally. researchgate.net Concentrations of this compound in offshore ocean waters typically range from about 3 to 34 µg/L, with concentrations usually increasing with depth. researchgate.net
This compound primarily exists as the free Ba²⁺ ion in solution in natural waters, being the predominant form in soil, sediments, and water in the dissolved state. europa.euskemman.iseuropa.eu The Ba²⁺ ion is stable under the typical pH-Eh range of natural systems and does not bind strongly to most inorganic ligands or organic matter. europa.eu
Here is a table summarizing typical this compound concentrations in different aquatic systems:
| Aquatic System | Typical this compound Concentration Range (µg/L) | Average Concentration (µg/L) | Source |
| USA Surface Waters | 2 - 340 | 43 | epa.gov |
| USA Drinking Water | < 200 (most supplies) | 28.6 (1977 data) | epa.gov |
| Offshore Seawater | 3 - 34 | - | researchgate.net |
| Ocean (Dissolved) | 4 - 20 | - | louisiana.gov |
Precipitation Processes in Marine Environments (this compound Sulfate Formation)
The precipitation of this compound sulfate (barite, BaSO₄) is a crucial process controlling this compound concentrations in marine environments due to the high concentration of sulfate ions in seawater. mst.dklouisiana.govresearchgate.net When this compound-rich waters, such as produced water from oil and gas drilling or river runoff, mix with sulfate-rich seawater, this compound precipitates rapidly as barite if the mixture is supersaturated with respect to Ba²⁺ and SO₄²⁻. louisiana.govmdpi.com
Barite formation in the marine environment is related to carbon export flux and is often associated with marine biological debris in the water column. scielo.br Barite crystals can precipitate in microenvironments, potentially due to the release of sulfate from the degradation of organic matter. scielo.br The flux and preservation of barite crystals in sediments are expected to reflect the productivity in the water column. scielo.br
While the solubility of barite is low, it tends to increase with depth in the ocean. researchgate.net Most ocean waters are undersaturated with respect to barite, although some areas, particularly below 1000 m, can be at equilibrium or even supersaturated. researchgate.netcopernicus.org
Ecological Impacts on Aquatic Flora and Fauna Populations
This compound's presence in water environments can have toxic effects on aquatic organisms, potentially leading to changes in aquatic ecosystems. researchgate.netenvsciarch.comolympianwatertesting.com Dissolved this compound in aquatic environments may pose a risk to certain aquatic organisms, such as daphnids, but appears to be of lesser risk to fish and aquatic plants, although data are limited. inchem.org
This compound toxicity can disrupt food web dynamics by reducing population growth and increasing mortality rates in aquatic organisms, which can have cascading effects throughout the ecosystem. olympianwatertesting.com Aquatic organisms are considered particularly vulnerable to this compound as it can disrupt physiological processes. researchgate.netenvsciarch.com
For aquatic plants, this compound toxicity can impact growth, reproduction, and survival. olympianwatertesting.com High concentrations of this compound have been shown to inhibit the growth of aquatic plants, leading to reduced biomass and altered morphology. olympianwatertesting.com this compound toxicity can also reduce fertility and reproductive success and increase mortality in aquatic plants. olympianwatertesting.com Furthermore, it can affect their tolerance to other environmental stressors. olympianwatertesting.com
Studies have determined LC50 values for fish in freshwater ranging from 46 to 78 mg/litre. who.int this compound concentrations of 5.8 mg/litre have been observed to impair reproduction and growth in daphnids. who.int However, some assessments suggest that negative effects are not expected for fish, water fleas, and other aquatic organisms at concentrations up to 93 µg/L in water. rivm.nlchemycal.com
This compound Geochemistry in Terrestrial Soil Systems
This compound is a naturally occurring element in terrestrial soil systems, with background levels typically ranging from 100 to 3000 ppm (mg/kg). epa.gov Its distribution and mobility in soil are influenced by various factors, including the weathering of parent materials, soil properties, and anthropogenic inputs. researchgate.netenvsciarch.comcdc.gov
This compound enters the environment naturally through the weathering of rocks and minerals. cdc.gov Anthropogenic releases, primarily associated with industrial processes, also contribute to this compound levels in soil. cdc.gov
The mobility of this compound in most soil systems is generally low. canada.caepa.govcdc.gov This is attributed to several factors:
Formation of insoluble salts: this compound readily reacts with sulfate and carbonate ions in soil to form insoluble salts like barite (BaSO₄) and witherite (BaCO₃). researchgate.netepa.goveuropa.eueuropa.eu The solubility of these compounds is low, limiting the amount of dissolved, mobile this compound. europa.euinchem.org
Adsorption to soil particles: this compound adsorbs easily to clay minerals and organic matter. canada.caepa.goveuropa.eucdc.gov Metal oxides and hydroxides also favor its adsorption onto soil particles. canada.ca
Inability to form soluble complexes with humic and fulvic acids: this compound does not form strong soluble complexes with humic and fulvic acids, which are components of dissolved organic matter in soil. canada.caeuropa.eucdc.gov
Soil properties such as cation exchange capacity, calcium carbonate content, and pH influence the transportation of this compound to groundwater. cdc.gov Under certain conditions, such as acidic, anaerobic, high chloride/low sulfate conditions, or reduced reduction-oxidation potential, this compound mobility can increase, favoring its migration to groundwater. canada.ca Under acid conditions, some water-insoluble this compound compounds may become soluble. europa.eu
While this compound accumulates only slightly from soil to plants and from plants to animals, high soil this compound contents have been shown to inhibit growth in some terrestrial plants. who.intusgs.gov Some plants are known to bioaccumulate this compound from the soil. inchem.org For example, soybeans and tomatoes can accumulate soil this compound 2-20 times. epa.gov
Here is a table summarizing typical this compound concentrations in soil:
| Terrestrial System | Typical this compound Concentration Range (ppm or mg/kg) | Source |
| Background Soil | 100 - 3000 | epa.gov |
| Subsoils | 13 - 2050 | researchgate.net |
| Topsoils | 30 - 1870 | researchgate.net |
In contaminated soils resulting from barite mining activities, this compound concentrations determined by X-ray fluorescence have been found in the range of 0.13–29.2%. acs.org In such contaminated soils, pore-water this compound and exchangeable this compound concentrations were strongly related to this compound uptake by plants (Lactuca sativa L.) and negatively impacted plant growth, indicating phytotoxicity. acs.org
Natural this compound Sources and Soil Concentrations
Natural sources of this compound in the environment are primarily the weathering of rocks and minerals. cdc.govenvsciarch.com this compound is present in various minerals, with significant quantities found in barite (this compound sulfate) and witherite (this compound carbonate). ccme.ca Igneous rocks, especially acidic ones like granite and rhyolite, can have average this compound concentrations around 600 mg/kg. usgs.gov Shale also contains this compound, averaging about 550 mg/kg. usgs.gov Weathering of these rocks releases this compound into soils. cdc.gov
Soil this compound concentrations are often a reflection of the underlying bedrock composition. usgs.gov However, anthropogenic activities such as the dispersal of fly ash or sludge from landfills and the application of phosphate (B84403) fertilizers can lead to elevated soil this compound levels. usgs.gov
Typical this compound concentrations in soils range widely, often cited between 20 and 1000 mg/dm³ or 15 to 3000 mg/kg. ccme.cabibliotekanauki.pl In the conterminous United States, surface soils (top 5 cm) average 518 ppm, with values ranging from less than 5 to 4,770 ppm. usgs.gov Near barite deposits, soil this compound concentrations can reach as high as 37,000 mg/kg. ccme.ca
Data on this compound concentrations in different soil types highlight this variability. For instance, soils developed on calcareous loess in the central United States have shown relatively high this compound concentrations, correlating with the presence of clay minerals. usgs.gov Soils contaminated with post-mineral waste have been found to have higher amounts of this compound in certain fractions compared to agriculturally utilized soils. bibliotekanauki.pl
Here is a table summarizing some reported soil this compound concentrations:
| Soil Type/Location | This compound Concentration (mg/kg or ppm) | Source |
| Surface soils (conterminous US) | Average 518 ppm (Range <5 to 4,770) | usgs.gov |
| Typical soil range | 15 - 3000 mg/kg | ccme.ca |
| Near barite deposits | Up to 37,000 mg/kg | ccme.ca |
| Industrial development areas | Up to 1350 mg/kg | bibliotekanauki.pl |
| Canadian soil (mean) | 140 mg/kg | ccme.ca |
| Carbonatite soil (Stjernøy, Norway) | 3200 mg/kg (in bedrock), 230 mg/kg (AL-soluble) | unit.no |
| Forest soil near road traffic (Algeria) | Variable, influenced by deposition | nih.gov |
| Cherry orchards (agricultural soil) | Mean 108.9 µg/g (108.9 mg/kg) | researchgate.net |
| Forest podzol soils (Poland) | Variable depending on horizon | researchgate.net |
Mobility and Speciation Forms in Soil Matrices (Carbonate, Organic, Reduced, Lithogenic)
This compound mobility and toxicity are influenced by its speciation forms in the environment. bibliotekanauki.pl this compound in soil can exist in various forms, including those bound to carbonates, organic matter, iron and manganese oxides (reduced fraction), and within the structure of primary and secondary minerals (lithogenic or residual fraction). bibliotekanauki.plnih.govlidsen.com
The dominant forms of this compound in soil are often the carbonate (witherite) and sulfate (barite) forms due to their low solubility. usgs.govbibliotekanauki.pl However, this compound mobility is generally limited because it tends to form insoluble compounds under common Earth-surface conditions and does not form strong soluble organic complexes. ccme.causgs.gov
Sequential extraction procedures, such as Tessier's methodology, are used to assess the distribution of this compound among different speciation forms in soils and solid waste. bibliotekanauki.plnih.gov These procedures typically fractionate metals into categories like exchangeable (labile), carbonate-bound, reducible (bound to Fe/Mn oxides), oxidizable (bound to organic matter), and residual (lithogenic). bibliotekanauki.plnih.gov
Studies using sequential extraction have shown varying distributions of this compound fractions depending on the soil type and contamination source. In some uncontaminated forest podzol soils, the exchangeable fraction of this compound was found to be high, indicating relatively high availability and mobility. researchgate.net However, in soils contaminated with post-mineral waste, a higher amount of this compound was determined in fractions bound with Fe/Mn oxides and the residual fraction. bibliotekanauki.pl The content of this compound in the organic fraction can also be higher in samples containing post-mineral residues. bibliotekanauki.pl
The mobility of this compound is influenced by soil properties such as pH, Eh (oxidation-reduction potential), cation exchange capacity, and the presence and concentration of sulfate, carbonate, and metal oxides. ccme.cacdc.gov Acidic conditions can increase the solubility of this compound compounds, leading to greater mobility. ccme.causgs.govicm.edu.pl Conversely, neutral or basic pH conditions favor the precipitation of this compound as sulfates or carbonates, reducing its mobility. icm.edu.pl The presence of sufficient sulfate or carbonate in natural waters and soils can limit soluble this compound concentrations due to the low solubility of barite and witherite. cdc.gov
While this compound can react with metal oxides and hydroxides in soil and adsorb onto soil particulates, its ability to form soluble complexes with humic and fulvic acids is limited. ccme.cacdc.govusgs.gov Some studies suggest that dissolved this compound (free ions Ba²⁺) can move between the water phase and soil colloids like clay minerals and humic compounds through adsorption and ion-exchange mechanisms. icm.edu.pl However, the stability of this compound bound to organic matter is considered similar to calcium complexes but lower than copper. icm.edu.pl
The lithogenic fraction represents this compound incorporated within the mineral structure of the soil, which is generally considered the least mobile and bioavailable fraction. bibliotekanauki.pllidsen.com
Migration and Binding Mechanisms within Soil Profiles
This compound migrates within soil profiles primarily with circulating waters. bibliotekanauki.pl In some cases, it can be leached downwards within the profile, mainly as aqua complexes ([Ba(aq)n]²⁺) and ion pairs (Ba²⁺ × SO₄²⁻ and Ba²⁺ × CO₃²⁻). bibliotekanauki.pl Alternatively, this compound can be concentrated in the thin surface layer. bibliotekanauki.pl
Binding mechanisms for this compound in soil profiles include ionic and coordinate binding with humus substances. bibliotekanauki.pl this compound also adsorbs onto clay minerals, oxides, and hydroxides. ccme.causgs.gov It can displace other adsorbed alkaline earth metals from certain metal oxides. ccme.ca
The migration and binding of this compound are significantly influenced by the formation of insoluble compounds like barite (BaSO₄) and witherite (BaCO₃). ccme.causgs.gov These precipitation reactions reduce the concentration of soluble this compound in the soil solution. usgs.govicm.edu.pl The solubility of this compound sulfate is low, and at pH levels of 9.3 or below, the this compound ion (Ba²⁺) is the dominant species in water. cdc.gov However, the presence of sufficient sulfate in natural waters typically limits the concentration of dissolved this compound. cdc.gov As pH increases above 9.3 and in the presence of carbonate, this compound carbonate becomes the dominant species, and its low solubility also limits soluble this compound concentration in alkaline environments. cdc.gov
Acidic conditions can increase this compound mobility by increasing the solubility of its compounds. ccme.causgs.govicm.edu.pl The absence of oxygen and the presence of sulfate-reducing bacteria can also encourage this compound solubilization. icm.edu.pl
In soil profiles, this compound can be concentrated in sub-surface levels, particularly in light acidic soils, due to leaching. researchgate.net Humic-eluvial, illuvial, and sideric horizons can be enriched in this compound fractions bound to iron and manganese oxides. researchgate.net
Studies have shown that dissolved Ba²⁺ can interact with soil colloids like clay minerals and humic compounds through adsorption and ion-exchange. icm.edu.pl However, this compound does not strongly complex with inorganic ligands or organic matter. researchgate.net It can be strongly adsorbed onto oxides and hydroxides. researchgate.net
This compound Behavior in Waste Management Contexts
This compound can be present in waste materials due to its use in various industrial processes and consumer products. cdc.govmdpi.com The disposal of this compound-containing waste in landfills can lead to the release of this compound into leachate as the waste decomposes. mdpi.com Landfill leachate is considered an anthropogenic source that can contribute to elevated this compound levels in groundwater. researchgate.net
The behavior of this compound in waste management contexts, particularly in landfills, is influenced by the chemical conditions within the waste and the surrounding environment. This compound concentrations in landfill leachate are known to be influenced by the solubility of this compound sulfate. researchgate.net The oxidation of reduced sulfur in leachate can promote the conversion of sulfide (B99878) to sulfate, potentially leading to the precipitation of barite and thus limiting soluble this compound concentrations. researchgate.net
The mobility of this compound in landfill leachate and its potential to contaminate underlying soil and groundwater depend on factors such as pH, redox potential, and the presence of complexing agents. This compound complexes with fatty acids, which can be present in acidic landfill leachate, may be more mobile in soil due to their lower charge and reduced adsorption capacity. cdc.gov However, the precipitation of this compound carbonate and sulfate tends to reduce this compound mobility in soil. cdc.gov
Leaching tests are used in solid waste management to assess the potential release of pollutants like this compound from waste materials. epa.gov These tests, such as the Toxicity Characteristic Leaching Procedure (TCLP), involve extracting contaminants from waste samples using specific fluids and liquid-to-solid ratios. epa.gov The results of these tests provide an estimate of the concentration of pollutants in leachate. epa.gov Column or lysimeter tests, which simulate leaching under continuous flow, can be more representative of field conditions in landfills, although they can be more difficult to control. epa.gov
Studies on landfill leachate have detected this compound, highlighting its presence as a potential environmental concern. mdpi.com The concentration of metals, including this compound, in leachate can vary depending on the type of waste and the age of the landfill. mdpi.combiofueljournal.com Appropriate treatment measures for leachate are crucial to minimize the risks associated with the presence of metals like this compound and protect water quality. mdpi.com
This compound in Biomineralization Processes (Non-Human Organisms)
Biomineralization is the process by which living organisms produce minerals. wikipedia.orghilarispublisher.com This phenomenon is widespread across different taxonomic kingdoms, and over 60 different minerals have been identified in organisms. wikipedia.org While calcium carbonates and phosphates are common biominerals, this compound sulfate (barite) is also formed through biomineralization in certain non-human organisms. wikipedia.orgresearchgate.net
Some organisms, particularly certain marine and freshwater algae and protozoans, are known to form intracellular barite and/or celestite (strontium sulfate). researchgate.net Examples include the desmid green alga Closterium moniliferum and certain protozoans like acantharians and Loxodes. researchgate.net
Acantharians, a type of radiolarian, are characterized by possessing an endoskeleton primarily composed of strontium sulfate (celestite) which is enriched in this compound. pnas.org These organisms are abundant in the world's oceans and contribute significantly to zooplankton biomass. pnas.org The high this compound content in acantharian celestite suggests their role in this compound cycling in the ocean. geomar.de Dissolution of these skeletons is thought to contribute to barite formation in microenvironments. geomar.deresearchgate.net
The desmid green alga Closterium moniliferum forms barite (BaSO₄) or celestite (SrSO₄) biominerals within vesicles. researchgate.net Research on this alga suggests a "sulfate trap" model, where elevated levels of sulfate in terminal vacuoles lead to the preferential precipitation of (Ba,Sr)SO₄ due to its low solubility. researchgate.net This process is of interest for potential phytoremediation of strontium and this compound pollution. researchgate.net
Certain sulphur-tolerant microbes, including bacteria and fungi, have been observed to mediate barite precipitation at cold sulphur springs. geoscienceworld.orgcdnsciencepub.com These microbes can influence barite saturation by adjusting redox gradients and through passive adsorption of this compound ions to cell surfaces and extracellular polymeric substances. geoscienceworld.orgcdnsciencepub.com This passive biomineralization can result in barite laminae in microbial mats and encrustations around microbial cells. geoscienceworld.orgcdnsciencepub.comresearchgate.net Active biomineralization, potentially involving intracellular this compound enrichment or metabolic sulfur oxidation, can produce barite globules within fungal hyphae or barite-filled cell cavities in bacteria. geoscienceworld.orgcdnsciencepub.comresearchgate.net
Biologically formed minerals often serve specific functions in organisms, such as gravity-sensing devices (which can be composed of BaSO₄). wikipedia.org The formation of these biominerals is a complex and often highly regulated process. hilarispublisher.com
A newly discovered species of photosynthetic bacterium has demonstrated the ability to control the intracellular formation of minerals, including this compound carbonates. sciencedaily.com This represents a new type of biomineralization with a mechanism that is still being investigated. sciencedaily.com
The study of this compound biomineralization provides insights into the interactions between organisms and their environment and has potential applications in areas such as bioremediation. hilarispublisher.comresearchgate.net
Advanced Analytical Methodologies for Barium Detection and Speciation
Spectroscopic Techniques for Trace Barium Determination
Spectroscopic methods leverage the interaction of electromagnetic radiation with this compound atoms or ions to identify and quantify their presence. Different spectroscopic techniques offer varying levels of sensitivity, detection limits, and applicability to different sample types.
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a prevalent analytical technique for measuring low levels of this compound in diverse sample matrices, including air, water, wastewater, geological materials, lubricating oil, and diagnostic meals containing this compound sulfate (B86663). nih.govcdc.gov In AAS, a sample is atomized, and a light beam from a hollow cathode lamp specific to this compound is directed through the resulting cloud of atoms. The atoms in their ground state absorb light at characteristic wavelengths, and the amount of absorbed light is proportional to the concentration of this compound in the sample. epa.gov
Flame Atomic Absorption Spectroscopy (FAAS)
Flame Atomic Absorption Spectroscopy (FAAS) is a technique recommended by the EPA for determining this compound at parts-per-billion (µg/L) levels in water and wastewater. nih.gov In FAAS, the sample is aspirated into a flame (commonly nitrous oxide-acetylene for this compound due to its high atomization temperature) where it is desolvated, vaporized, and atomized. epa.govusgs.gov this compound undergoes significant ionization in the nitrous oxide/acetylene flame, which can decrease sensitivity. epa.gov To control this effect, ionization suppressants like potassium chloride (KCl) are added to samples and standards. epa.govnemi.gov The optimal concentration range for this compound analysis by EPA Method 208.1 (Flame AA) is 1,000 - 20,000 µg/L, with a sensitivity of 400 µg/L. nemi.gov FAAS has also been employed for detecting this compound in air at 20 ppb. cdc.gov While FAAS is relatively simple and rapid, its sensitivity may not be sufficient for determining normal concentrations of this compound in some biological fluids. oup.com However, it has been used for this compound determination in forensic samples like gunshot residue. researchgate.net
Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS)
Graphite Furnace Atomic Absorption Spectroscopy (GFAAS), also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), offers significantly improved sensitivity and lower detection limits compared to FAAS, typically 20 to 1000 times better. nemi.gov This technique is recommended by the EPA for determining ppb (µg/L) levels of this compound in water and wastewater. nih.gov In GFAAS, a small volume of sample is placed in a graphite tube, which is then heated through a programmed sequence of drying, ashing, and atomization steps. nemi.gov The high temperatures in the graphite furnace atomize the this compound, and the atomic vapor absorbs light from the this compound hollow cathode lamp. psu.edu GFAAS has been used to detect parts-per-trillion (sub µg/L) levels of this compound in seawater and freshwater. nih.gov However, determining this compound in a graphite furnace can be less routine than for other elements. psu.edursc.org High levels of continuum emission from the heated graphite tube and sample matrix can increase noise in the analytical signal at the primary this compound resonance line (553.6 nm). psu.edupsu.edu Matrix modifiers and treated graphite tubes can be used to improve atomization efficiency and suppress interferences. psu.edupsu.edu The detection limit for this compound by GFAAS can be around 2.0 µg/L in water samples. nemi.govnemi.gov
| Technique | Sample Matrix | Detection Limit | Reference |
|---|---|---|---|
| FAAS (EPA Method 208.1) | Water, Wastewater | 100 µg/L (minimum working limit) | nemi.gov |
| FAAS | Air | 20 ppb | cdc.gov |
| GFAAS (EPA Method 208.2) | Water, Wastewater | 2.0 µg/L (minimum working limit) | nemi.gov |
| GFAAS | Seawater, Freshwater | sub µg/L (ppt) | nih.gov |
| GFAAS | Aqueous solutions | 2.5 µg/L | psu.edu |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for the determination of elements at trace and ultra-trace levels, including this compound. nih.govepa.gov It is applicable to the determination of sub-µg/L concentrations of a large number of elements in water samples, waste extracts, and digests. epa.govepa.gov In ICP-MS, a sample solution is introduced into an inductively coupled plasma, typically generated by radio-frequency energy applied to argon gas. epa.gov The high temperature of the plasma (around 10,000 K) scienceinfo.com atomizes and ionizes the elements in the sample. horiba.com The ions are then extracted from the plasma and introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z) and measures their abundance. epa.gov ICP-MS offers low detection sensitivities, typically at the ppb level and below, and is increasingly used for analyzing samples with complex mixtures of metals. nih.gov It is a useful technique for isotopic analysis of this compound to determine sources of environmental emissions. nih.gov ICP-MS can be used for measuring this compound in biological fluids like blood, serum, and urine at sub µg/L levels. nih.gov The technique is sensitive enough to measure background levels of this compound in the population. cdc.gov ICP-MS has excellent detection capabilities, with detection limits as low as 1.2 ng/L reported for this compound. oup.com Isobaric elemental interferences can occur in ICP-MS, where isotopes of different elements have the same nominal m/z ratio, and these require correction using the instrument's data system. epa.gov
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES/ICP-OES)
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is an emission spectrophotometric technique widely used for multi-element analysis, including this compound. scienceinfo.comnemi.gov In ICP-AES, a sample is introduced into an inductively coupled plasma, which excites the atoms and ions. horiba.com As the excited atoms and ions return to lower energy levels, they emit light at characteristic wavelengths. scienceinfo.comhoriba.com This emitted light is then dispersed by a spectrometer, and the intensity of the emitted light at specific wavelengths is measured to determine the concentration of each element. nemi.gov ICP-AES is used for measuring low levels of this compound in biological materials like blood, urine, and bones, with detection limits in the sub µg/L range. nih.govcdc.gov A characteristic this compound emission line is observed at 455.50 nm. nih.govcdc.gov ICP-AES is also used to quantify this compound in food and beverages, with minimum detection limits ranging from 0.004–0.3 mg/kg. nih.gov The technique offers moderate costs, fairly rapid analysis time, and high sensitivity. nih.govcdc.gov Compared to FAAS, ICP-AES generally has higher element selectivity, higher sensitivity, a larger dynamic range, lower detection limits, and less matrix interferences. scienceinfo.com Elements that emit brightly, such as this compound, have particularly low detection limits, potentially in the tens of parts per trillion (pg/mL) or below. spectroscopyonline.com ICP-AES is effective for refractory elements like this compound that may perform poorly in flame AA. scienceinfo.com Spectral interferences can occur in ICP-AES due to the emission of spectral lines from other elements or the plasma gas, but modern instruments employ specialized monochromators to minimize these. scienceinfo.com Boric acid or sodium borate (B1201080) have been reported to interfere with the this compound emission line at 455.50 nm. cdc.govoup.com
| Technique | Sample Matrix | Detection Limit | Applications | Reference |
|---|---|---|---|---|
| ICP-MS | Water, Waste extracts/digests | sub µg/L | Multi-element analysis, Isotopic analysis | nih.govepa.govepa.gov |
| ICP-MS | Biological fluids (blood, serum, urine) | sub µg/L, as low as 1.2 ng/L | Clinical and forensic analysis | cdc.govoup.comnih.gov |
| ICP-AES/OES | Biological materials (blood, urine, bones) | sub µg/L | Measuring low levels of this compound | nih.govcdc.gov |
| ICP-AES/OES | Food and beverages | 0.004–0.3 mg/kg | Quantification of this compound and other trace metals | nih.gov |
| ICP-AES/OES | Air (soluble this compound compounds) | 0.005 µg per sample | Environmental monitoring | nih.gov |
| ICP-AES/OES | Seawater | 0.05 µg/L | Routine determination of dissolved this compound | vliz.be |
| ICP-AES/OES | Blood, Urine | 0.11 µg/L (LOD) | Clinical and forensic analysis | oup.comresearchgate.net |
X-ray Fluorescence Spectroscopy (XFS/EDXRF)
X-ray Fluorescence Spectroscopy (XFS), particularly Energy Dispersive X-ray Fluorescence (EDXRF), is a non-destructive analytical technique used for the elemental analysis of various materials, including the determination of this compound. clu-in.orgcarleton.edu XRF works by exciting a sample with high-energy X-rays, which causes the atoms in the sample to emit fluorescent X-rays at characteristic energies or wavelengths unique to each element. clu-in.org By measuring the energy and intensity of these emitted X-rays, the elements present and their concentrations can be determined. clu-in.org EDXRF is suitable for detecting metals and other elements in soil, sediment, and oil additives. clu-in.orgdtic.milthermofisher.com this compound is among the elements of environmental concern that EDXRF can identify. clu-in.org XRF is often used for bulk analyses of larger fractions of materials. carleton.edu While XRF can theoretically detect almost all elements, its ability to precisely and accurately measure lighter elements (atomic weight 11 to 18) is limited. carleton.edu XRF cannot distinguish between different isotopes or different valence states of an element. carleton.edu EDXRF has been applied to the determination of this compound content in materials like barite and pyrotechnics. esi-xrf.comcgsjournals.comatlantis-press.comatlantis-press.com Sample preparation techniques, such as fused beads for barite analysis, can help eliminate the effect of mineral structure and reduce matrix effects, improving accuracy and precision. esi-xrf.com For this compound sulfate determination in barite by XRF, acid treatment may be necessary to remove interfering substances like this compound carbonate. cgsjournals.com
| Technique | Sample Matrix | Applications | Notes | Reference |
|---|---|---|---|---|
| XFS/EDXRF | Soil, Sediment | Detecting metals, Environmental contaminants | Relatively non-destructive, field-portable units available | clu-in.org |
| XFS/EDXRF | Oil additives | Determination of this compound, zinc, calcium, phosphorus | Thin film technique can compensate for inter-element effects | dtic.mil |
| XFS/EDXRF | Sulfide (B99878) ores | Determination of zinc, lead, this compound, iron, silicon | Suitable for common applications in mining | thermofisher.com |
| EDXRF | Barite | Determination of BaO, Sr, and other components | Fused bead sample preparation used to reduce matrix effects | esi-xrf.com |
| EDXRF | Barite | Determination of this compound sulfate | Acid treatment may be needed to remove interferences | cgsjournals.com |
| EDXRF | Pyrotechnics (fireworks, firecrackers) | Determination of this compound content | Can provide high accuracy and good precision | atlantis-press.comatlantis-press.com |
While the provided search results primarily focus on the detection and quantification of total this compound using these spectroscopic techniques, the concept of speciation, which refers to the determination of the chemical form of an element, is mentioned in the context of this compound in groundwater where Ba2+ is identified as the prevalent species. cjees.ro However, the detailed methodologies for this compound speciation using these specific spectroscopic techniques are not extensively described in the provided snippets. Techniques like AAS and ICP-based methods typically determine the total concentration of the element after sample digestion, which converts different chemical forms into a single measurable species (e.g., ions in solution). Speciation often requires hyphenated techniques or specific sample preparation methods to separate or differentiate the various chemical forms of this compound before spectroscopic analysis.
Neutron Activation Analysis (NAA)
Neutron Activation Analysis (NAA) is a highly sensitive and accurate non-destructive technique utilized for the determination of elemental concentrations, including this compound, in various sample matrices. ste-mart.compsu.edu The principle of NAA involves irradiating a sample with neutrons, typically in a nuclear reactor. ste-mart.compsu.eduoregonstate.edu This irradiation causes stable isotopes of elements within the sample to become radioactive. ste-mart.comoregonstate.edu The subsequent decay of these radionuclides results in the emission of characteristic gamma rays, which are then quantitatively measured using gamma spectroscopy. ste-mart.compsu.eduoregonstate.edu The energy of the emitted gamma rays is indicative of the specific radionuclide present, while the intensity is directly proportional to the concentration of the element in the sample. ste-mart.compsu.edu
NAA has been applied for measuring low levels of this compound in biological materials such as human blood. nih.gov The technique offers minimal sample preparation requirements and does not necessitate sample destruction for analysis. ste-mart.comnih.gov NAA can detect this compound by measuring the isotope ¹³⁹Ba. oup.com Detection limits for this compound in human blood using NAA have been reported in the ppb (μg/L) range. nih.gov Specifically, detection limits of 7 μg this compound/L of erythrocyte and 66 μg this compound/L of plasma were obtained in one study. nih.gov NAA stands as a potent technique for multi-element analysis, capable of quantitatively measuring approximately 60 elements in small samples with detection limits ranging from parts per million to parts per billion, depending on the element and sample matrix. psu.eduoregonstate.edu
Other Advanced Emission and Spectrometric Methods
Beyond NAA, several other advanced emission and spectrometric methods are widely used for this compound analysis, offering high sensitivity and low detection limits. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a prominent technique. nih.govcjees.roresearchgate.netcdc.gov In ICP-AES, a sample solution is nebulized and introduced into an inductively coupled plasma, which causes the atoms to emit light at characteristic wavelengths. nih.gov The intensity of this emitted light is then measured to determine the element's concentration. nih.gov ICP-AES has been successfully applied for measuring low levels of this compound in biological samples like blood, urine, and bone. nih.gov A this compound emission line at 455.50 nm is commonly monitored. nih.gov Advantages of ICP-AES include moderate cost, relatively fast analysis time, and high sensitivity, although spectral interferences can occur. nih.gov Detection limits of 0.25 μg this compound/L of urine and 0.6 μg this compound/L of blood have been achieved with ICP-AES. nih.gov ICP-OES is also used for determining impurities in materials like this compound titanate. cys.org.cyrsc.org
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is another powerful technique increasingly used for routine this compound analysis, offering even lower detection limits, down to ppt (B1677978) levels, especially when coupled with sample preparation methods like ion chromatography. nih.govcdc.gov ICP-MS measures the mass-to-charge ratio of ions produced in an inductively coupled plasma, providing high sensitivity and the ability to perform multi-isotopic analysis. nih.gov ICP-MS is particularly valuable for trace element analysis in various matrices, including biological fluids. nih.gov While ICP-MS atomizes the sample, making different chemical species indistinguishable, it can be hyphenated with chromatographic systems for speciation analysis. nih.gov
Other spectrometric techniques mentioned for measuring this compound and its compounds in environmental media include X-ray fluorescence spectroscopy (XFS) and direct current argon plasma-atomic emission spectroscopy (DCAP-AES). cdc.gov Atomic emission spectroscopy has also been used historically to measure this compound in materials after sample ashing and fusion. nih.gov
Sample Preparation and Preconcentration Strategies for this compound Analysis
Effective sample preparation and preconcentration strategies are crucial for accurate this compound analysis, particularly when dealing with low concentrations or complex matrices. The specific method depends on the sample matrix (e.g., water, soil, biological tissue) and the analytical technique to be used.
For environmental samples like water and wastewater, acid digestion, typically with nitric acid, is a common preparation method to solubilize this compound from the matrix. nih.govcdc.gov Sample dilution can also be employed. nih.govcdc.gov If this compound concentrations are very low, preconcentration techniques such as chelation or extraction may be necessary to improve detection limits. nih.govcdc.govlsu.edu
In the analysis of biological samples, methods like freezing or lyophilization are used, followed by dry-ashing procedures. who.int Acid digestion with mixtures of sulfuric and nitric acids has also been described for tissue samples, although recovery can be affected by organic ions. nih.gov
Chromatographic methods are well-suited for preconcentration and can isolate concentrated species as pure components. umich.edu Ion-exchange chromatography, both alone and combined with other techniques, has been used to concentrate and separate elements for techniques like NAA. umich.edu Preconcentration columns are utilized in ion chromatography to retain target ions from a defined sample volume, significantly increasing sensitivity and enabling measurements in the ng/L range. metrohm.com Techniques like Inline Preconcentration with Matrix Elimination can remove non-ionic components that might interfere with the analysis of trace analytes in complex matrices like brine solutions. metrohm.commetrohm.com
For solid samples such as sediments, sludge, and soil, oven-drying or sintering is performed before extraction, often with a dilute acid like 1% HCl, for the analysis of trace elements including this compound. who.int Sequential extraction procedures are also employed for solid samples to fractionate this compound into different chemical forms, which is discussed in detail in a later section. bibliotekanauki.plresearchgate.nettandfonline.com
Speciation Analysis Approaches for this compound Compounds
Speciation analysis, the identification and quantification of different chemical forms of an element, is critical for understanding the environmental behavior, mobility, and potential toxicity of this compound, as its properties depend heavily on the compound it forms. bibliotekanauki.plingeniatrics.comspectroscopyonline.com
In natural environments, this compound primarily occurs in combined states, with barite (this compound sulfate) and witherite (this compound carbonate) being the principal mineral forms. who.intbibliotekanauki.pl Other this compound compounds, such as acetate (B1210297), nitrate (B79036), and chloride, are relatively water-soluble, while fluoride, carbonate, oxalate, chromate, phosphate (B84403), and sulfate salts have low solubility, although solubility of salts generally increases with decreasing pH, except for this compound sulfate. who.int
Methods for this compound speciation aim to differentiate between these various forms, which can exist as free ions (e.g., Ba²⁺), inorganic complexes, or associated with organic matter or solid phases. cjees.robibliotekanauki.plresearchgate.net
Sequential Extraction Procedures in Environmental Samples
Sequential extraction procedures are widely used to assess the distribution of this compound among different operationally defined fractions in solid environmental samples like soils, sediments, and waste materials. bibliotekanauki.plresearchgate.nettandfonline.comresearchgate.net This technique involves a series of selective chemical extractions using reagents of increasing strength to sequentially mobilize elements bound to different components of the solid matrix. bibliotekanauki.plresearchgate.net
Commonly targeted fractions in sequential extraction for this compound include exchangeable forms, those bound to carbonates, associated with iron and manganese oxides, bound to organic matter, and residual forms within the mineral structure. bibliotekanauki.plresearchgate.nettandfonline.comresearchgate.net By determining the amount of this compound in each fraction, insights can be gained into its potential mobility and bioavailability in the environment. bibliotekanauki.plresearchgate.nettandfonline.com
Studies using sequential extraction have shown that this compound distribution in soils and waste can vary, with significant portions often found in the carbonate and residual fractions. bibliotekanauki.plresearchgate.nettandfonline.com For instance, in soil contaminated with automotive industry waste, this compound predominated in the residual fraction, although the carbonate-bonded fraction was significant in waste-only samples. researchgate.net The relative distribution can be influenced by factors such as pH. tandfonline.com
Hyphenated Techniques (e.g., LC-ICP-MS, IC-ICP-MS, CE-ICP-MS)
Hyphenated techniques, which combine a separation method with a sensitive detector, are powerful tools for this compound speciation analysis, particularly for dissolved species in liquid samples. The coupling of chromatography or electrophoresis with ICP-MS is a well-established approach. ingeniatrics.comspectroscopyonline.comanalytik-jena.ru
LC-ICP-MS (Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry) and IC-ICP-MS (Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry) are frequently used for speciation analysis. ingeniatrics.comspectroscopyonline.comanalytik-jena.ru These techniques utilize chromatography to separate different this compound species based on their chemical properties before they are introduced into the ICP-MS for detection and quantification. ingeniatrics.comspectroscopyonline.com This allows for the identification and measurement of individual this compound compounds or complexes in a sample. ingeniatrics.comanalytik-jena.ru The high sensitivity of ICP-MS enables the determination of ultra-trace levels of element species. ingeniatrics.comanalytik-jena.ru
IC-ICP-MS is particularly suited for the separation and determination of inorganic and organic ionic substances. spectroscopyonline.com It offers extremely low detection and quantification limits, reduced interference, and high precision. spectroscopyonline.com LC-ICP-MS is considered a method of choice for speciation analysis in various sample types, including environmental and food samples. ingeniatrics.comanalytik-jena.ru
CE-ICP-MS (Capillary Electrophoresis-Inductively Coupled Plasma-Mass Spectrometry) is another hyphenated technique that can be used for species discrimination. ingeniatrics.com Capillary electrophoresis separates species based on their charge and size. ingeniatrics.com
These hyphenated techniques are essential for studying the biogeochemical cycles of chemical compounds and evaluating the toxicity and ecotoxicity of elements by identifying their specific chemical forms. ingeniatrics.com
Chromatographic Separation Modes for this compound Species
Various chromatographic separation modes can be employed in conjunction with sensitive detectors like ICP-MS for the speciation of this compound compounds. The choice of mode depends on the nature of the this compound species being analyzed.
Ion chromatography (IC) is a primary method for separating ionic this compound species. metrohm.comspectroscopyonline.com This technique separates ions based on their interaction with a stationary phase that has ion-exchange properties. spectroscopyonline.com IC can effectively separate this compound cations from other matrix components, including other alkaline earth metals. metrohm.com New highly selective stationary phases in ion-exchange columns have improved the separation of ions, even in complex matrices. spectroscopyonline.com
Liquid chromatography (LC) in general encompasses various modes, including:
Ion Exchange Chromatography (IEC): As mentioned, this is crucial for separating ionic species. ingeniatrics.com
Reversed-Phase (RP) Chromatography: While typically used for nonpolar compounds, modified RP columns or mobile phases can sometimes be adapted for separating polar or ionic species through ion-pairing or other mechanisms. sielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is suitable for separating polar compounds. ingeniatrics.comsielc.com
Size Exclusion Chromatography (SEC): This mode separates molecules based on their size and is useful for speciating elements bound to larger molecules like proteins or colloids. ingeniatrics.comanalytik-jena.ru
Affinity Chromatography (AF): This mode separates species based on specific binding interactions. ingeniatrics.com
Mixed-mode HPLC columns, which possess both ion-exchange and reversed-phase or HILIC properties, can also be used to separate compounds with diverse chemical characteristics, including this compound ions. sielc.com The separation can be controlled by adjusting parameters such as buffer concentration, pH, and organic modifier concentration. sielc.com
Extraction chromatography is another separation technique that has been developed for separating this compound from other elements using specific stationary phases, such as dibenzo-18-crown-6 (B77160) coated on hydrophobic silica (B1680970) gel. rsc.org This method relies on the selective extraction of this compound into the stationary phase. rsc.org
The role of this compound ions themselves in the mobile phase has also been investigated in anion-exchange chromatography for separating carbohydrates, where this compound can improve separation and reproducibility by interacting with the analytes and helping to remove interfering substances like carbonate. acs.org
Advanced Research Applications of Barium Compounds in Materials Science and Engineering
Ferroelectric and Dielectric Barium Materials (e.g., this compound Titanate)
This compound titanate (BaTiO₃) is a prominent ferroelectric ceramic widely recognized for its excellent dielectric, ferroelectric, and piezoelectric properties. bohrium.comresearchgate.net These properties stem from its perovskite structure and the ability of the titanium ion to displace from the center of the oxygen octahedron, leading to spontaneous polarization. clemson.edu BaTiO₃ exhibits multiple phase transitions with temperature, including a transition from a tetragonal ferroelectric phase to a cubic paraelectric phase at its Curie temperature, typically between 120 and 130 °C. bohrium.comwikipedia.org Doping BaTiO₃ with various elements can significantly influence its structural, dielectric, and optical characteristics, allowing for tailoring of properties for specific applications. researchgate.netresearchgate.net
High-Permittivity Dielectrics for Multilayer Ceramic Capacitors
This compound titanate-based ceramics are a popular choice for the production of multilayer ceramic capacitors (MLCCs) due to their high dielectric constant. bohrium.comresearchgate.net MLCCs are a significant class of ceramic capacitors, enabling high capacitance in a compact size. bohrium.com Research in this area focuses on improving the dielectric properties and temperature stability of BaTiO₃ for MLCC applications, particularly for high-voltage and high-temperature environments. aip.orgaip.org
Studies have explored modified BaTiO₃ compositions to achieve enhanced performance. For instance, relaxor ferroelectrics based on BaTiO₃-Bi(Zn₁/₂Ti₁/₂)O₃ (BT-BZT) have shown relative permittivities greater than 1000 and high resistivities, making them promising for high-temperature and high-field applications. researchgate.netaip.org Research on BT-BZT multilayer capacitors has demonstrated energy densities of approximately 2.8 J/cm³ at room temperature under an electric field of about 330 kV/cm. researchgate.netaip.org
Another approach involves doping BaTiO₃ with elements like Mg and NaNbO₃. Investigations into 0.9Ba(Ti₁₋ₓMgₓ)O₃-x-0.1NaNbO₃ ceramics have shown that Mg doping can reduce electronic conductivity and enable the material to withstand high pulsed unipolar fields, resulting in recoverable energy densities of 3.4 J/cm³ with an efficiency of 82.6% for a specific composition (x = 0.01). aip.org These materials also exhibit high dielectric permittivity (around 1700 at room temperature) with good temperature stability, meeting X6R specifications. aip.org
The miniaturization trend in electronic devices drives the demand for high dielectric constant materials with nanometer sizes for MLCCs and embedded capacitors. clemson.edu Research on nanocrystalline BaTiO₃ and BaTiO₃/polymer nanocomposites aims to leverage the enhanced dielectric properties at the nanoscale. clemson.edursc.org
Positive Temperature Coefficient of Resistivity (PTCR) Thermistors
Doped semiconducting this compound titanate exhibits the Positive Temperature Coefficient of Resistivity (PTCR) effect, where the resistivity dramatically increases near its Curie temperature. bohrium.comresearchgate.netmurata.com This characteristic makes BaTiO₃-based ceramics widely used in the fabrication of PTCR thermistors for applications such as current and voltage control systems, as well as temperature sensing. bohrium.comresearchgate.net
The PTCR effect in donor-doped polycrystalline BaTiO₃ is primarily attributed to grain boundary effects. researchgate.net The resistivity can increase by several orders of magnitude during the phase transition from the ferroelectric tetragonal to the paraelectric cubic phase. researchgate.net Researchers have investigated the influence of composition, microstructure, and processing methods on the PTCR properties of BaTiO₃ ceramics. researchgate.net Doping with elements like Sr²⁺, Zr⁴⁺, and Sn⁴⁺ can be used to adjust the Curie temperature of BaTiO₃ ceramics for PTCR applications, typically ranging from 50 °C to 135 °C. researchgate.net
Studies on highly donor-doped BaTiO₃ ceramics, such as Ba₀.₉₈₄Y₀.₀₁₆TiO₃, have explored the effects of additives like Mn on electrical properties. ktu.lt The addition of Mn can influence grain size and affect properties such as room temperature resistivity, PTCR jump, and depletion layer width. ktu.lt
Piezoelectric Transducers and Actuators
This compound titanate is a well-known piezoelectric material, meaning it can generate an electric charge in response to mechanical stress and vice versa. bohrium.comwikipedia.org This property makes BaTiO₃ and its derivatives suitable for use in piezoelectric transducers and actuators. bohrium.comresearcher.lifemrforum.com These devices are used in various applications, including ultrasonic transducers and sensors. bohrium.com
Research on the piezoelectric properties of BaTiO₃ ceramics has shown that the crystal structure and phase significantly influence their performance. acs.org Studies on lead-free ceramic samples, including pure BaTiO₃ and compositions modified with Zr and Ca (e.g., BaZr₀.₂Ti₀.₈O₃ and Ba₀.₇Ca₀.₃TiO₃), have confirmed their ferroelectric and piezoelectric nature through polarization-electric field and field-induced strain butterfly loops. acs.org Pure BaTiO₃ has been reported to exhibit a piezoelectric coefficient of 183 ± 1 pC/N and a converse piezoelectric coefficient of 365.7 ± 2 pm/V, which are noted as high values. acs.org
Electro-optic and Optoelectronic Devices
This compound titanate is also an electro-optic material, exhibiting the Pockels effect, where its refractive index changes in proportion to an applied electric field. wikipedia.orgresearchgate.net This property, particularly prominent in BaTiO₃ thin films, is crucial for advanced photonic and optoelectronic applications such as modulators and switches. researchgate.netacs.org
Research efforts are focused on integrating BaTiO₃ with silicon photonics platforms to leverage its strong electro-optic response. acs.orgcore.ac.uk BaTiO₃ thin films, with their exceptionally high Pockels coefficients, offer a compelling alternative to traditional materials like lithium niobate for integrated optical devices. researchgate.net BaTiO₃'s compatibility with CMOS technology further enhances its appeal for integrated photonics, although developing low-temperature growth processes remains a focus. researchgate.net
Hybrid this compound titanate-silicon nitride (BaTiO₃-SiN) electro-optic devices are being explored for ultra-low-power tuning applications. acs.org The combination of BaTiO₃ with SiN allows for ultra-low-power refractive index tuning via the Pockels effect in BaTiO₃ and benefits from the low optical losses and absence of mobile charge carriers in SiN. acs.org This hybrid platform shows potential for applications in biosensors and LIDAR, with an optical transparency window extending into the visible range. acs.org
Energy Storage Device Applications
This compound titanate-based ceramics are being actively studied as dielectric materials for energy storage applications, particularly in capacitors, due to their high power density, fast charge/discharge rate, and stability. bohrium.comresearcher.lifeiipseries.orgresearchgate.netmdpi.com The ability of BaTiO₃ to store electrical energy when subjected to an electric field, characterized by its high dielectric constant, makes it a suitable candidate for capacitors and related energy storage devices. clemson.eduiipseries.org
Research aims to improve the energy storage density of BaTiO₃-based ceramics by optimizing properties such as maximum polarization, remnant polarization, and breakdown strength. mdpi.com Approaches include compositional modifications, various preparation methods, and structural modifications. researchgate.net While the energy storage density of ceramic bulk materials is still relatively limited (typically less than 10 J/cm³), thin films show more promising results (around 10² J/cm³). researchgate.net
Modified BaTiO₃ materials, achieved through techniques like doping and nanostructuring, exhibit enhanced energy storage capabilities. iipseries.org For example, doping BaTiO₃ with Yttrium has shown an approximate 30% enhancement in dielectric constant compared to pure BaTiO₃, indicating improved charge storage capacity. iipseries.org Studies on BaTiO₃-Bi(Mg₂/₃Nb₁/₃)O₃ ceramics with glass additives have demonstrated improved energy storage density and efficiency, with optimal results obtained at specific additive concentrations. mdpi.com Co-doping BaTiO₃ with rare earth elements like La³⁺ and Nd³⁺ has also shown significant enhancement in energy storage density and efficiency, along with improved dielectric properties and temperature stability. cas.cz
Microwave Device Integration
This compound titanate and related compounds, such as this compound strontium titanate (BST), are promising materials for tunable microwave devices like delay lines, resonators, phase shifters, and varactors. mrforum.comusf.eduusf.edu Their high dielectric constant, tunability (dependence of dielectric permittivity on applied electric field), and low dielectric loss are key properties for these applications. usf.eduusf.edu
Research in this area focuses on optimizing the dielectric tunability and minimizing dielectric loss of BaTiO₃ and BST thin films at microwave frequencies. usf.edu Different deposition techniques, such as pulsed laser deposition and sputtering, are employed to fabricate these thin films on various substrates. usf.edu Studies investigate the effects of factors like oxygen vacancies, film thickness, grain size, and Ba/Sr ratio on the dielectric-tunable properties of BST films. usf.edu
Sensor Technologies (e.g., Temperature, Humidity-Gas)
This compound titanate (BaTiO₃) is a pivotal ferroelectric material widely investigated for sensor applications due to its piezoelectric, pyroelectric, and high permittivity properties. wikipedia.orgresearchgate.net Its ability to generate an electrical signal in response to mechanical stress makes it useful in pressure, temperature, and acoustic sensors, which are crucial for monitoring and controlling industrial processes. preciseceramic.com
BaTiO₃ also exhibits a positive temperature coefficient of resistance (PTCR), making it valuable for thermistors and self-regulating heating systems. wikipedia.orgaip.org This PTCR characteristic is associated with the ferroelectric Curie point. aip.org Doping BaTiO₃ with various elements can impart semiconductor properties for these applications. wikipedia.org For instance, BaTiO₃-based solid-solution ceramics, such as Ba₁₋ₓ(Bi₁/₂Na₁/₂)ₓTiO₃, are being explored as lead-free PTCR materials with Curie temperatures higher than that of pure BaTiO₃. aip.org
This compound strontium titanate (BaₓSr₁₋ₓTiO₃, BST) thin films are also being investigated for light and temperature sensors, including photodiodes, due to their optical absorbance in the ultraviolet-visible-infrared region. wu.ac.th Research on BST nanomaterials has shown potential for gas sensing applications, particularly for detecting nitrogen dioxide (NO₂) at various concentrations and temperatures. pan.pl Studies using impedance spectroscopy have helped understand the gas interaction mechanism with BST material. pan.pl this compound carbonate-based nanomaterials have also shown promise for gas sensing, with novel one-dimensional nanostructures exhibiting high activity toward NO₂ gas. mdpi.com
Research into humidity sensors has also involved this compound-based perovskites. researchgate.net For example, BaTiO₃-based sensing films have been prepared and post-annealed to enhance their humidity sensing properties, showing increased sensitivity with higher relative humidity levels. researchgate.nettandfonline.com Doping BST with elements like magnesium (Mg²⁺) can significantly change the film resistance and total impedance in varying humidity ranges, improving sensor characteristics like hysteresis and response/recovery times. mdpi.com A co-doped this compound titanate sensing element has been shown to be highly sensitive to water vapor, functioning as an unobtrusive breathing monitor. nasa.gov
Optical Computing and Image Processing Applications
This compound titanate crystals are utilized in nonlinear optics due to their high beam-coupling gain and applicability at visible and near-infrared wavelengths. wikipedia.org They are among the materials with the highest reflectivity for self-pumped phase conjugation (SPPC) applications. wikipedia.org Thin films of BaTiO₃ demonstrate electrooptic modulation at frequencies exceeding 40 GHz. wikipedia.org
BaTiO₃ is recognized as an important photorefractive material with potential applications in optical computing and image processing. wikipedia.orgaip.orgazonano.com Its strong second-order nonlinear response is being explored for applications in bioimaging, and its intrinsic electrooptic response is among the highest of existing materials. researchgate.net this compound titanate on silicon is being investigated for integrated electro-optical modulators in applications like neuromorphic computing, offering significantly higher light modulation efficiency compared to traditional materials. youtube.comnih.gov
This compound strontium titanate (BST) thin films are also being explored for electro-optic applications, such as in rib waveguides and Mach-Zehnder electro-optical modulators. polyu.edu.hk These films exhibit good optical clarity and low optical loss, making them suitable for waveguide applications. optica.org
Photorefractive and Holographic Materials
This compound titanate (BaTiO₃) is a notable photorefractive material widely used for applications like phase conjugation and optical information processing due to its large electro-optic tensor component. nasa.govdtic.mil It has demonstrated high four-wave-mixing reflectivities. dtic.mil Research focuses on understanding and optimizing its photorefractive properties, which are influenced by factors like doping and oxygen reduction. wikipedia.orgaip.orgdtic.miloptica.org
Doping BaTiO₃ with elements like iron or molybdenum can influence its photorefractive characteristics and extend its sensitivity into the near-infrared wavelength region, which is important for developing miniature photorefractive devices. wikipedia.orgaip.orgdtic.mil Studies have investigated the effect of doping and reduction on carrier type and photorefractive response time. aip.orgdtic.mil While the response time of BaTiO₃ has traditionally been a limitation for real-time applications, advancements in crystal growth, doping, and reduction techniques have led to crystals with significantly faster photorefractive response times and higher sensitivity. nasa.gov
This compound titanate is also mentioned in the context of dynamic holography. azonano.com
Semiconductive Ceramic Development
This compound titanate (BaTiO₃)-based semiconductor ceramics are extensively used as positive temperature coefficient of resistivity (PTCR) materials. aip.orgntou.edu.tw This semiconductive behavior can be achieved by doping with donors or by treatment in a reduced oxygen atmosphere. wikipedia.orgntou.edu.tw Doped semiconducting BaTiO₃ fired in an oxidizing atmosphere exhibits the PTCR effect, characterized by an abrupt increase in resistivity above the Curie point. ntou.edu.tw This effect is believed to be related to oxygen absorption and trapping of conduction electrons at grain boundaries. ntou.edu.tw
Research involves synthesizing and characterizing doped BaTiO₃ ceramics to optimize their PTCR characteristics for applications such as overcurrent protection elements in electronic apparatus and motors. ntou.edu.twwipo.int Factors like grain size, oxygen pressure, annealing time, and stoichiometric proportions of constituent elements are controlled to produce high-quality PTCR devices. ntou.edu.tw
Magnetic Materials Based on this compound (e.g., this compound Ferrites)
This compound ferrite (B1171679), specifically this compound hexaferrite (BaFe₁₂O₁₉), is a significant hard magnetic ferrite widely used for various magnetic applications due to its excellent magnetic properties, chemical stability, and corrosion resistance. samaterials.comtaylorandfrancis.comsamaterials.comchemienterprisesllp.com It is a type of ceramic magnet material. samaterials.comsamaterials.com BaFe₁₂O₁₉ has a hexagonal structure with a high uniaxial magnetic anisotropy, making it suitable for applications requiring stable and strong magnetic fields. taylorandfrancis.comaip.orggoogle.com
Development of Permanent Magnet Technologies
This compound hexaferrite (BaFe₁₂O₁₉) is commonly used as a material for permanent magnets. samaterials.comtaylorandfrancis.comsamaterials.comchemienterprisesllp.comwikipedia.orgaip.orgmdpi.com Its advantages include high coercivity, excellent chemical stability, and resistance to demagnetization. samaterials.comsamaterials.com Compared to rare-earth magnets, this compound ferrite magnets are lower in energy but offer cost-effectiveness and ease of processing. aip.orgmdpi.comresearchgate.net
Research in permanent magnet technology based on this compound hexaferrite involves optimizing synthesis methods, such as solid-phase methods and sol-gel techniques, to control particle size, morphology, and magnetic properties. aip.orgscientific.netresearchgate.net Studies explore the effect of doping with other elements, like neodymium (Nd₂O₃) or combinations of rare earths like lanthanum and cerium, to enhance magnetic characteristics. aip.orgunram.ac.id Fabrication techniques like paste-injection molding are being investigated to produce this compound hexaferrite magnets with desirable densities and coercivities. mdpi.com
This compound ferrite magnets are used in various devices, including motors, sensors, and loudspeakers. samaterials.comsamaterials.comwikipedia.org Spherical permanent magnets made from this compound ferrite powder have been developed for applications in magnetic filtering installations. mining.in.ua
Application in Magnetic Recording Media
This compound ferrite is extensively used in magnetic recording media, such as magnetic tapes, floppy disks, hard disk drives, and magnetic stripe cards. samaterials.comtaylorandfrancis.comsamaterials.comchemienterprisesllp.comwikipedia.org Its fine particle size, stable magnetic properties, and high density contribute to increased data capacity and improved signal-to-noise characteristics in recording media. samaterials.comsamaterials.comwikipedia.org
This compound hexaferrite (BaFe₁₂O₁₉) is particularly suitable for high-density magnetic recording media due to its large magnetization and high coercive field. researchgate.net Research focuses on synthesizing BaFe₁₂O₁₉ nanoparticles with controlled size and magnetic properties for advanced recording applications. wikipedia.orgmdpi.com The material's high uniaxial magnetic anisotropy allows for smaller bit sizes, which promotes increased density and memory lifetime in recording devices, including those utilizing microwave assisted magnetic recording (MAMR) technology. google.com this compound-based hexaferrite films can be used as continuous films or patterned nanostructures to further improve areal density and performance metrics. google.com
Advanced Optical Materials Incorporating this compound Compounds
This compound compounds are key components in the development of advanced optical materials, contributing to phenomena such as nonlinear optical effects, tunable band gaps, and radiation shielding capabilities.
Nonlinear Optical Properties of this compound Borate (B1201080)
Beta-barium borate (β-BaB₂O₄), commonly known as BBO, is a widely recognized nonlinear optical crystal. Its significance lies in its ability to efficiently convert and manipulate light through processes like second-harmonic generation (SHG), third-harmonic generation (THG), and optical parametric oscillation (OPO). samaterials.commarketresearchintellect.com These properties make BBO essential in advanced optical systems, including lasers and optical communications. marketresearchintellect.com
Studies investigating the nonlinear optical properties of β-BaB₂O₄ from a chemical bond perspective have quantitatively determined the contributions of each type of chemical bond to the total nonlinear optical coefficient. iucr.org Research also indicates that while BBO has a high optical nonlinearity, its relatively low acceptance angle can limit its efficiency compared to other materials, except in the deep UV region below 250 nm. aip.org However, its high damage threshold, physical robustness, good UV and IR transparency, and excellent average power capability make it a strong candidate for deep UV generation and tunable visible and IR light generation as an optical parametric amplifier. aip.org
Recent advancements in crystal growth techniques are focused on enhancing the quality and performance of this compound borate crystals, enabling the production of larger, defect-free crystals with improved optical clarity and higher damage thresholds. marketresearchintellect.com
Optical Band Gap Modulation in this compound Titanates and Glasses
This compound titanate (BaTiO₃) is a perovskite material known for its ferroelectric, piezoelectric, and photorefractive properties, which also make it suitable for various optical applications. attelements.comresearchgate.netresearchgate.net As a semiconductor, BaTiO₃ typically exhibits an optical band gap of around 3.2 eV, making it a robust UV absorber. dntb.gov.uatandfonline.com
Research explores modulating the optical band gap of this compound titanates and this compound-containing glasses to tune their optical properties for specific applications, such as enhancing photocatalytic activity in visible light or optimizing performance in optoelectronic devices. dntb.gov.uamdpi.com
Studies have shown that the optical band gap of this compound titanate can be tuned by modifying its crystal phase or through doping. For example, growing the hollandite phase instead of the perovskite phase in this compound titanate crystals has been shown to shift the absorption edge to the visible region, with band gap energies ranging from 1.75 eV to 2.3 eV. mdpi.com Specifically, this compound titanium oxide nanoparticles with the hollandite phase calcined at 900 °C showed a band gap energy of 2.0 eV, significantly lower than the 3.2 eV of the perovskite phase, making them suitable for photocatalysis in sunlight. mdpi.com
In this compound borosilicate glass composites, increasing the concentration of this compound carbonate (BaCO₃) has been observed to lead to a gradual decrease in the optical band gap. mdpi.comrepec.org This modulation of the band gap with varying this compound content allows for tailoring the optical properties of these glasses for applications like transparent radiation shielding. mdpi.comrepec.org
The ability to tune the energy band gap through various dopants makes perovskite-based materials like BaTiO₃ potential candidates for numerous optoelectronic implementations. dntb.gov.ua
Transparent Radiation Shielding Glass Composites
This compound-based glasses are being investigated for their potential as transparent materials for radiation shielding applications. Due to this compound's high atomic number and good attenuation coefficient, this compound-based glasses show promise in attenuating gamma radiation. mdpi.com
Research on transparent this compound borosilicate glass composites with varying concentrations of this compound carbonate (BaCO₃) has demonstrated their effectiveness as gamma radiation shields. mdpi.comrepec.orgresearchgate.net These studies have investigated gamma attenuation properties such as mass attenuation coefficient (MAC), mean free path (MFP), and exposure build-up factor (EBF). mdpi.comrepec.orgresearchgate.net
Experimental results indicate that increasing the concentration of BaCO₃ in these glass composites leads to an increase in mass density, refractive index, and mass attenuation coefficients, while the half-value layer (HVL) and mean free path (MFP) decrease. mdpi.comrepec.orgresearchgate.net For instance, in a study of SiO₂-ZnO-Na₂CO₃-H₃BO₃-BaCO₃ glass composites, the mass attenuation coefficients increased from 0.078 cm²/g at 0 mol% BaCO₃ to 0.083 cm²/g at 30 mol% BaCO₃. mdpi.comrepec.org These findings suggest that BaO-doped glasses can serve as effective, non-toxic, and transparent radiation shielding materials. repec.orgmdpi.com
| BaCO₃ Concentration (mol%) | Mass Attenuation Coefficient (cm²/g) |
| 0 | 0.078 |
| 30 | 0.083 |
The development of lead-free radiation shielding glasses is a key area of research, and this compound oxide (BaO) doping in glass systems is being explored as an alternative to traditional lead-based materials, offering transparency to visible light. mdpi.com
Photocatalytic Activity of this compound Titanate Phases
This compound titanate (BaTiO₃), a semiconductor with a perovskite structure, has garnered attention for its photocatalytic properties, in addition to its well-known ferroelectric and piezoelectric characteristics. researchgate.netbohrium.commdpi.com Its suitability for photocatalytic applications stems from properties such as appropriate band positions, high oxygen vacancy concentrations, tunable size and morphology, spontaneous polarization, rapid migration of photogenerated charge carriers, and band bending. researchgate.netbohrium.com
Different crystal phases of BaTiO₃, including cubic, tetragonal, orthorhombic, and rhombohedral, exist, and their structure can influence charge separation and, consequently, photocatalytic activity. researchgate.netmdpi.com For example, the tetragonal phase of BaTiO₃ has been studied for its photocatalytic potential. bohrium.com
Approaches to enhance the photocatalytic performance of this compound titanate include modifying the size and morphology of particles, doping with metals or non-metals, loading with noble metals, and forming heterojunctions. researchgate.netbohrium.com These strategies aim to improve charge carrier separation, trapping, and transfer to the catalyst surface. researchgate.net
Studies have investigated the photocatalytic degradation of organic pollutants and the photoreduction of carbon dioxide (CO₂) using this compound titanate-based photocatalysts. mdpi.comrsc.org While the photooxidation activity of BaTiO₃ might be relatively low, it has shown superior activity in photoreduction processes, such as the conversion of CO₂ to CO. mdpi.com For instance, synthesized this compound titanate photocatalysts have demonstrated CO₂ photoreduction rates significantly higher than commercial counterparts and even comparable to well-known photocatalysts like P25 TiO₂. mdpi.com Research also explores the use of different this compound titanate compositions, such as BaTi₄O₉, as satisfactory photocatalysts for CO₂ reduction with water, particularly when assisted by cocatalysts like silver and manganese oxide. rsc.org
Superconducting Materials Featuring this compound
This compound is a key constituent in several families of high-temperature superconducting materials, most notably the cuprate (B13416276) superconductors. The discovery of superconductivity in a lanthanum this compound copper oxide in 1986 marked a significant breakthrough, demonstrating superconductivity at temperatures higher than previously observed in conventional superconductors. cerncourier.comwikiwand.com This discovery spurred the search for related compounds with even higher superconducting transition temperatures (Tc). cerncourier.com
A prominent example of a this compound-containing high-temperature superconductor is yttrium this compound copper oxide (YBCO), typically with the formula YBa₂Cu₃O₇₋ₓ. wikiwand.comwikipedia.orgfortunejournals.com YBCO was the first material found to superconduct above the boiling point of liquid nitrogen (77 K), with a Tc of approximately 93 K. wikiwand.comwikipedia.org This made liquid nitrogen a viable and cost-effective coolant for superconducting applications, generating considerable interest in the potential societal impact of high-temperature superconductors. cerncourier.com
The crystal structure of YBCO is based on the perovskite structure, featuring copper oxide (CuO₂) planes that are crucial for its superconducting properties. wikipedia.orgfortunejournals.comchemtube3d.com The superconducting properties of YBa₂Cu₃O₇₋ₓ are sensitive to its oxygen content (represented by 7-x). wikipedia.org Superconductivity is observed for materials with 0 ≤ x ≤ 0.65, with the highest Tc of 95 K achieved when x is around 0.07. wikipedia.org
Other this compound-containing cuprate superconductors include bismuth–strontium–copper oxide and thallium calcium this compound copper oxide, which were discovered in the years following the initial breakthrough. cerncourier.comscirp.org Rare-earth this compound copper oxides (REBCO), where a rare-earth element substitutes for yttrium, are also being developed for applications requiring high-performance superconducting tapes. cerncourier.comamericanelements.com
Beyond cuprates, research also explores superconductivity in elemental this compound under pressure, as well as in this compound hydrides. While elemental this compound exhibits superconductivity at very low temperatures at ambient pressure, structural transformations under high pressure can lead to higher Tc values. researchgate.net Recent studies have reported significantly higher Tc superconductivity in this compound at ambient pressure after severe plastic deformation, with observed Tc values up to 24 K in a quasi-stabilized orthorhombic structure. researchgate.net The incorporation of light elements like beryllium into this compound hydrides is also being investigated to enhance superconductivity, with predictions of higher Tc values at reduced pressures. arxiv.org
This compound-Containing Catalysts and Their Research Development
This compound compounds are explored and utilized in various catalytic applications, with ongoing research focused on developing and improving this compound-containing catalysts for different chemical processes.
This compound titanate (BaTiO₃), known for its ferroelectric and piezoelectric properties, is also being investigated for its potential as a catalyst, particularly in photocatalytic and piezo-photocatalytic reactions. researchgate.netbohrium.com Its use in photocatalysis for environmental applications, such as the degradation of hazardous organic pollutants and the reduction of carbon dioxide with water, is an active area of research. researchgate.netbohrium.comrsc.org The intrinsic properties of BaTiO₃, including its band structure and the presence of oxygen vacancies, contribute to its catalytic activity. researchgate.netbohrium.com
Research focuses on enhancing the catalytic performance of this compound titanate through various modifications, such as tailoring particle size and morphology, doping, and forming composite structures. researchgate.netbohrium.com For example, studies have explored the use of BaTiO₃ in the photoreduction of CO₂ to CO, demonstrating superior activity compared to commercial photocatalysts. mdpi.com Different compositions of this compound titanate, like BaTi₄O₉, are also being examined as effective photocatalysts for CO₂ reduction, especially when combined with cocatalysts. rsc.org
Beyond photocatalysis, this compound compounds can act as promoters or active components in other catalytic systems. While the provided search results primarily highlight this compound titanate in photocatalysis, this compound's chemical properties suggest potential roles in other catalytic reactions, such as in oxidation or synthesis processes, often in combination with other elements or supports. Research and development in this area aim to leverage the specific interactions of this compound within catalyst structures to improve activity, selectivity, and stability.
Specialty Applications in Metallurgy and Vacuum Technology
This compound metal and its alloys play significant roles in metallurgy and vacuum technology, primarily due to their chemical reactivity and ability to interact with gases.
In metallurgy, this compound is utilized as a deoxidizer in copper refining. It is also a constituent in certain alloys. For instance, alloys of this compound with nickel are used in electron tubes and spark plug electrodes because they readily emit electrons when heated. britannica.com Research is also being conducted on this compound-containing magnesium-aluminum-based die casting alloys to improve their creep resistance at elevated temperatures. scientific.net Studies have investigated the deoxidization effects of this compound and this compound alloys in molten baths, providing insights for their applications in the metallurgical industry. jmst.org
In vacuum technology, this compound is widely employed as a "getter" material. britannica.comslideshare.netwikipedia.orgamericanelements.com Getters are substances used to remove trace gases from vacuum systems, thereby maintaining a high vacuum. This compound achieves this by combining with residual gases in electron tubes, such as TV picture tubes. britannica.comwikipedia.org Historically, this compound in oxide form was used as an emissive coating on indirectly heated cathodes in vacuum tubes. wikipedia.org Research has explored the gettering rates of this compound for various gases, including oxygen, nitrogen, hydrogen, carbon monoxide, carbon dioxide, and water vapor, at low pressures. researchgate.net Studies have shown that the gettering effect at these low pressures is largely due to the uptake of atoms or metastable molecules produced by electron impact on stable gas molecules. researchgate.net While conventional this compound getters require high activation temperatures, research into Ba-Li alloys has shown they can facilitate the adsorption of active gases at ambient temperatures, bypassing energy-intensive thermal activation processes. mdpi.com A multi-component getter containing BaLi₄ has been developed for vacuum insulation panels. mdpi.com
This compound-Based Adsorbents for Environmental Remediation Research
Research is actively exploring the use of this compound-based materials as adsorbents for environmental remediation, particularly for the removal of pollutants from water. This includes the removal of heavy metal ions like this compound itself and strontium. researchgate.netdeswater.com
Studies have investigated the adsorption of aqueous Ba²⁺ ions using various materials, including natural and iron oxide-modified allophane, beidellite (B77351), and zeolite adsorbents. mdpi.com These materials are considered promising due to their efficiency, green nature, and low cost. mdpi.com Research has shown that iron oxide-treated beidellite exhibited high removal efficiency for aqueous Ba²⁺ over a broad pH range. mdpi.com
Metal-Organic Frameworks (MOFs) are also being studied for their potential in removing this compound ions from contaminated water sources. researchgate.net Sulfonated MOF derivatives, such as MIL-101-SO₃H, have demonstrated significantly increased adsorption capacity for Ba²⁺ ions compared to unmodified MOF. researchgate.net This sulfonated MOF showed high removal efficiencies, achieving nearly complete removal of this compound cations at approximately pH 4. researchgate.net
Magnetic adsorbents, such as copper ferrite (CF) and copper ferrite/reduced graphene oxide (CG) nanocomposites, have been investigated for their effectiveness in removing this compound ions from aqueous solutions. researchgate.net Research indicates that the addition of reduced graphene oxide can significantly improve the adsorption performance of copper ferrite nanoparticles for this compound removal. researchgate.net
Studies on the adsorption of this compound and strontium from wastewater and radioactive wastes have also utilized green biosorbents, such as Salvadora persica (Miswak) root powder. deswater.com This biosorbent demonstrated a sufficiently high maximum adsorption capacity for both Ba(II) and Sr(II) ions. deswater.com
The adsorption process is influenced by factors such as pH, contact time, adsorbent dosage, and the presence of competing ions. deswater.commdpi.com Research findings contribute to the development of efficient and sustainable methods for removing this compound and other pollutants from contaminated water sources. water.co.idmdpi.commdpi.com
Here is a table summarizing some research findings on this compound adsorption capacity:
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Target Ion(s) | Reference |
| Copper Ferrite (CF) | 86.6 | Ba²⁺ | researchgate.net |
| Copper Ferrite/rGO (CG) | 161.6 | Ba²⁺ | researchgate.net |
| MIL-101-SO₃H | 141.9 | Ba²⁺ | researchgate.net |
| Salvadora persica (Miswak) root powder | 34.97 | Ba(II) | deswater.com |
| Salvadora persica (Miswak) root powder | 41.49 | Sr(II) | deswater.com |
This compound in Ceramic Glaze Formulations: Role in Optical and Mechanical Properties
This compound compounds, particularly this compound carbonate, are widely used in ceramic glaze formulations, influencing both their optical and mechanical properties. noahchemicals.comceramicmaterialsatlas.comdigitalfire.com
This compound carbonate acts as a flux in glazes, lowering the melting temperature of other components like silica (B1680970). noahchemicals.com This allows glazes to mature at lower firing temperatures, which can reduce production costs and energy consumption. noahchemicals.com In addition to its fluxing properties, this compound carbonate contributes to the brilliance, gloss, and durability of ceramic glazes. noahchemicals.com It also helps prevent devitrification, ensuring a smooth and uniform surface on various ceramic products. noahchemicals.com
Beyond optical effects, this compound influences the mechanical properties of glazes. The composition of a ceramic glaze, including the presence of this compound, must be matched to the firing cycle and the ceramic substrate to achieve appropriate mechanical properties and bonding. qualicer.org The devitrification of crystalline phases within the glaze matrix, influenced by this compound, significantly impacts the microstructure and, consequently, the mechanical properties. qualicer.org Research has investigated the impact of this compound oxide on the structure and surface properties of glass-crystalline glazes. researchgate.net Studies have shown that the introduction of this compound oxide can strongly influence the number and size of crystalline phases formed within the glaze. researchgate.net
Research into this compound aluminosilicate (B74896) (BAS) glass-ceramic glazes has explored how varying the amounts of this compound oxide (BaO) and aluminum oxide (Al₂O₃) affects phase transformation, thermal behavior, microstructure, and surface features. akcoat.com X-ray diffraction analysis revealed that replacing Al₂O₃ with BaO can enhance the formation of the celsian phase (Ba₀.₈Al₁.₆Si₂.₄O₈). akcoat.com The resulting microstructure and crystal formation influence surface properties like roughness and cleanability. akcoat.com
While this compound carbonate is a common ingredient, research also explores the use of this compound titanate (BaTiO₃) in ceramic formulations, particularly for electronic applications like capacitors, due to its high dielectric constant and ferroelectric properties. britannica.comnoahchemicals.comtheiet.orgscience.gov
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the oxidation state of barium in novel compounds, and what analytical pitfalls should be avoided?
- Methodological Answer : Use X-ray absorption spectroscopy (XAS) or X-ray photoelectron spectroscopy (XPS) to analyze the binding energy of this compound’s core electrons. Calibrate instruments with certified standards (e.g., BaCO₃ for +2 oxidation state) to minimize systematic errors. Avoid contamination by ensuring glovebox conditions for air-sensitive samples .
- Common Pitfalls : Misinterpretation of spectral overlaps (e.g., Ba²⁺ vs. Sr²⁺ in XPS) due to similar electron configurations. Cross-validate with redox titration or magnetometry .
Q. What are the best practices for synthesizing this compound-containing nanomaterials with controlled crystallinity?
- Methodological Answer : Employ sol-gel synthesis under inert atmospheres to prevent carbonate formation. Use TEM and XRD to monitor crystallite size and phase purity. Adjust pH and annealing temperature (e.g., 600–800°C for perovskite BaTiO₃) to optimize morphology .
- Key Parameters : Precursor stoichiometry (e.g., Ba:Ti ratio), surfactant type (e.g., oleic acid for nanoparticle stabilization), and reaction time .
Advanced Research Questions
Q. How can isotopic variations in this compound (e.g., ¹³⁴Ba, ¹³⁷Ba) be leveraged to trace geochemical or environmental processes?
- Methodological Answer : Utilize multi-collector ICP-MS (MC-ICP-MS) with high mass resolution to detect isotopic fractionation. Normalize data using the ¹³⁸Ba/¹³⁶Ba ratio and correct for instrumental mass bias. Compare samples against NIST SRM 3104a .
- Case Study : this compound isotope ratios in marine sediments can indicate paleo-oceanic circulation patterns when paired with δ¹⁸O data .
Q. What statistical approaches resolve contradictions in this compound’s spectroscopic data across different experimental setups?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to disentangle instrument-specific noise from true spectral features. Use Monte Carlo simulations to quantify uncertainty in peak deconvolution. Cross-reference with synchrotron-based XANES for higher resolution .
- Example : Discrepancies in EXAFS-derived coordination numbers for Ba²⁺ in aqueous solutions may arise from hydration dynamics; use ab initio molecular dynamics (AIMD) to model solvent effects .
Q. How to design a study investigating this compound’s role in biological systems while minimizing cytotoxicity artifacts?
- Methodological Answer : Conduct dose-response assays (e.g., MTT or Alamar Blue) to establish non-toxic concentration ranges (< 100 µM for cell cultures). Use ICP-OES to quantify intracellular this compound uptake. Include chelating agents (e.g., EDTA) in controls to distinguish specific vs. nonspecific effects .
- Critical Consideration : this compound’s mimicry of Ca²⁺ in ion channels requires electrophysiological validation (e.g., patch-clamp) to confirm mechanistic hypotheses .
Data Validation and Reproducibility
Q. What protocols ensure reproducibility in this compound-based quantum computing experiments (e.g., trapped-ion systems)?
- Methodological Answer : Document vacuum conditions (< 1×10⁻⁹ mbar), laser cooling parameters (e.g., 493 nm for Ba⁺), and RF trap frequencies. Share raw data and analysis scripts via repositories like Zenodo. Replicate results with alternative ion pairs (e.g., Yb⁺/Ba⁺ vs. Sr⁺/Ba⁺) to confirm scalability .
Q. How to validate this compound’s environmental toxicity data across conflicting studies?
- Methodological Answer : Perform meta-analysis using PRISMA guidelines to assess study heterogeneity. Stratify data by exposure pathways (e.g., aquatic vs. terrestrial), and apply random-effects models to account for variability. Validate with in situ XRF mapping of this compound distribution in soil samples .
Tables for Methodological Reference
| Advanced Topic | Recommended Workflow | Validation Step |
|---|---|---|
| Quantum ion trapping | Trap design → Laser cooling → Entanglement | Replicate with alternative ion species |
| Environmental tracing | Isotopic analysis → PCA → Geochemical modeling | Cross-validate with δ¹⁸O/δ¹³C data |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
